5-Methoxy-3,5-dioxopentanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-3,5-dioxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O5/c1-11-6(10)3-4(7)2-5(8)9/h2-3H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMSLYCJGYWASX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Methoxy-3,5-dioxopentanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed methodology for the synthesis of 5-Methoxy-3,5-dioxopentanoic acid, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data, this guide outlines a robust two-step synthetic pathway starting from readily available precursors. Furthermore, it presents a comprehensive characterization profile based on predicted spectroscopic data derived from analogous chemical structures.
Introduction
This compound is a functionalized β-keto acid. The presence of a terminal carboxylic acid, a methyl ester, and a central ketone functionality makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical intermediates. This guide details a reliable synthetic route involving the preparation of a key precursor, dimethyl 3-oxoglutarate, followed by a selective monohydrolysis to yield the target compound.
Synthetic Pathway Overview
The proposed synthesis is a two-step process. The first step is the synthesis of dimethyl 3-oxoglutarate from dimethyl malonate and methyl chloroacetate. The second step involves the selective monohydrolysis of one of the ester groups of dimethyl 3-oxoglutarate to yield this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Dimethyl 3-oxoglutarate
This procedure is adapted from standard methods for the synthesis of β-keto esters.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| Dimethyl malonate | 132.12 | 26.42 | 0.20 |
| Methyl chloroacetate | 108.52 | 21.70 | 0.20 |
| Sodium methoxide | 54.02 | 10.80 | 0.20 |
| Methanol (anhydrous) | - | 100 mL | - |
| Diethyl ether | - | As needed | - |
| Hydrochloric acid (conc.) | - | As needed | - |
| Saturated NaCl solution | - | As needed | - |
| Anhydrous MgSO₄ | - | As needed | - |
Procedure:
-
A solution of sodium methoxide is prepared by cautiously adding sodium metal to anhydrous methanol in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, under an inert atmosphere (e.g., nitrogen or argon). Alternatively, commercial sodium methoxide can be dissolved in anhydrous methanol.
-
To the stirred solution of sodium methoxide, add dimethyl malonate dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, add methyl chloroacetate dropwise to the reaction mixture.
-
The mixture is then heated to reflux for 2-3 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and water. The aqueous layer is separated and acidified with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The acidified aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic extracts are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude dimethyl 3-oxoglutarate.
-
Purification can be achieved by vacuum distillation.
Step 2: Selective Monohydrolysis of Dimethyl 3-oxoglutarate
This protocol is based on the selective monohydrolysis of symmetric diesters.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| Dimethyl 3-oxoglutarate | 174.15 | 17.42 | 0.10 |
| Sodium hydroxide (NaOH) | 40.00 | 4.00 | 0.10 |
| Tetrahydrofuran (THF) | - | 100 mL | - |
| Water | - | 100 mL | - |
| Hydrochloric acid (1 M) | - | As needed | - |
| Ethyl acetate | - | As needed | - |
| Saturated NaCl solution | - | As needed | - |
| Anhydrous Na₂SO₄ | - | As needed | - |
Procedure:
-
Dissolve dimethyl 3-oxoglutarate in tetrahydrofuran (THF) in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
In a separate beaker, dissolve sodium hydroxide in water and cool the solution to 0°C.
-
Slowly add the cold aqueous sodium hydroxide solution to the stirred solution of dimethyl 3-oxoglutarate over 30-60 minutes, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, most of the THF is removed under reduced pressure.
-
The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is then cooled in an ice bath and acidified to a pH of approximately 2 with 1 M hydrochloric acid.
-
The product is extracted from the acidified aqueous solution with ethyl acetate (3 x 50 mL).
-
The combined organic extracts are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield this compound.
-
Further purification can be achieved by column chromatography on silica gel or by recrystallization if the product is a solid.
Characterization
Physical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₆H₈O₅ |
| Molecular Weight | 160.12 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | Decomposes upon heating |
| Solubility | Soluble in water, methanol, ethanol, acetone, ethyl acetate, and THF. Insoluble in nonpolar solvents like hexane. |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | broad singlet | 1H | -COOH |
| 3.75 | singlet | 3H | -OCH₃ |
| 3.60 | singlet | 2H | -C(O)CH₂C(O)- (keto form) |
| 3.50 | singlet | 2H | -C(O)CH₂COOH (keto form) |
| 5.5-6.0 | singlet | <1H | =CH- (enol form) |
Note: The compound may exist as a mixture of keto and enol tautomers. The signals for the enol form are expected to be minor.
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| 201-203 | C3 (ketone C=O) |
| 175-178 | C1 (acid C=O) |
| 168-170 | C5 (ester C=O) |
| 52-53 | -OCH₃ |
| 48-50 | C2 or C4 |
| 45-47 | C4 or C2 |
| 90-100 | =CH- (enol form) |
| 170-175 | =C(OH)- (enol form) |
Note: The chemical shifts for the enol form are tentative.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1715 | Strong | C=O stretch (ketone) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| 1200-1300 | Strong | C-O stretch (ester and carboxylic acid) |
Note: The carbonyl stretching region may show overlapping bands or a broad, complex absorption due to the three different carbonyl groups.
Mass Spectrometry (MS)
| m/z | Interpretation |
| 160 | [M]⁺ (Molecular ion, if detectable) |
| 145 | [M - CH₃]⁺ |
| 129 | [M - OCH₃]⁺ |
| 116 | [M - CO₂]⁺ (from decarboxylation) |
| 101 | [M - COOCH₃]⁺ |
| 59 | [COOCH₃]⁺ |
| 45 | [COOH]⁺ |
Logical Relationships and Workflow Visualization
The following diagram illustrates the logical flow of the characterization process.
Caption: Workflow for the purification and characterization of the final product.
Conclusion
This technical guide provides a comprehensive and practical approach to the synthesis and characterization of this compound. By following the detailed experimental protocols for the synthesis of the dimethyl 3-oxoglutarate precursor and its subsequent selective monohydrolysis, researchers can reliably obtain the target compound. The predicted characterization data offers a solid framework for the analysis and confirmation of the product's identity. This information is intended to facilitate further research and application of this versatile molecule in various fields of chemical and pharmaceutical sciences.
An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-3,5-dioxopentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-3,5-dioxopentanoic acid is a dicarboxylic acid derivative containing a central ketone and a terminal methyl ester. Its structure as a β-dicarbonyl compound suggests potential for interesting chemical reactivity and biological activity. This technical guide provides a summary of its known and predicted physicochemical properties, outlines general experimental protocols for their determination, and discusses its likely synthesis, stability, and reactivity based on the chemistry of related compounds. Due to a lack of specific experimental data in the public domain, many of the presented values are computational predictions.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for understanding its behavior in various chemical and biological systems.
Data Presentation
Table 1: General and Computed Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 78315-99-8 | ChemicalBook[2] |
| Molecular Formula | C6H8O5 | PubChem[1] |
| Molecular Weight | 160.12 g/mol | PubChem[1] |
| XLogP3 (Computed) | -0.3 | PubChem[1] |
| Boiling Point (Predicted) | 287.6 ± 20.0 °C at 760 mmHg | Crysdot LLC[3] |
| Storage | Sealed in dry, Store in freezer, under -20°C | Crysdot LLC[3] |
Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These are general protocols and would require optimization for this compound.
Determination of pKa (Potentiometric Titration)
The pKa of the carboxylic acid group can be determined by potentiometric titration.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a known volume of deionized water.
-
Titration Setup: Use a calibrated pH meter and a burette filled with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration: Gradually add the titrant to the sample solution while continuously monitoring the pH. Record the volume of titrant added and the corresponding pH value.
-
Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point.
Determination of logP (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
Methodology:
-
Phase Preparation: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.
-
Partitioning: Dissolve a known amount of this compound in one of the phases. Mix equal volumes of the n-octanol and aqueous phases in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined time to allow for partitioning equilibrium to be reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Determine the concentration of the analyte in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Determination of Aqueous Solubility (OECD Guideline 105)
The aqueous solubility can be determined using the flask method as described in OECD Guideline 105.
Methodology:
-
Sample Addition: Add an excess amount of this compound to a known volume of deionized water in a flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient time to reach equilibrium.
-
Phase Separation: Separate the solid phase from the aqueous phase by centrifugation or filtration.
-
Concentration Measurement: Determine the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method.
Determination of Melting Point (Capillary Method)
The melting point provides an indication of the purity of the compound.
Methodology:
-
Sample Preparation: Finely powder the dry sample of this compound.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube.
-
Measurement: Place the capillary tube in a melting point apparatus and heat it at a controlled rate.
-
Observation: Record the temperature at which the substance starts to melt and the temperature at which it is completely molten. This range is the melting point.
Synthesis, Stability, and Reactivity
Proposed Synthesis Workflow
A plausible synthetic route to this compound is via a Claisen-type condensation reaction.
Caption: Proposed synthesis of this compound via Claisen condensation.
Stability
As a β-dicarbonyl compound, this compound is expected to be susceptible to decarboxylation upon heating, particularly under acidic or basic conditions. The ester group may also be prone to hydrolysis. It should be stored in a cool, dry, and inert atmosphere to prevent degradation.
Reactivity
The presence of multiple functional groups dictates the reactivity of this compound. The acidic proton at the C4 position (alpha to both carbonyls) is readily removed by a base, forming a stabilized enolate. This enolate can participate in various carbon-carbon bond-forming reactions, such as alkylation and acylation. The ketone and ester carbonyls are susceptible to nucleophilic attack.
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. As a dicarboxylic acid, it could potentially be a metabolite in certain biological systems, but this has not been documented.
Logical Relationship for Potential Biological Investigation
Caption: A logical workflow for investigating the potential biological activity of the compound.
Conclusion
This compound is a molecule with interesting structural features, but it remains largely uncharacterized in terms of its experimental physicochemical properties and biological activity. This guide provides a summary of the available computed data and outlines standard methodologies for the experimental determination of its key properties. Further research is required to fully elucidate the chemical and biological profile of this compound.
References
Spectroscopic Profile of 5-Methoxy-3,5-dioxopentanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Methoxy-3,5-dioxopentanoic acid. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted and computed spectroscopic data obtained from reputable chemical databases. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering insights into the expected spectral characteristics of this molecule. The guide includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses applicable to compounds of this class. Furthermore, logical workflows for spectroscopic analysis are visualized using Graphviz diagrams to facilitate a clear understanding of the experimental processes.
Introduction
This compound (C6H8O5) is a dicarbonyl compound containing both a carboxylic acid and a methyl ester functional group.[1][2][3][4] Its structure suggests potential applications as a building block in organic synthesis and for the development of novel pharmaceutical agents. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control in research and development settings. This guide summarizes the available predicted spectroscopic data and provides standardized protocols for its empirical determination.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is computationally derived and sourced from the PubChem database.[1]
Table 1: Computed Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H8O5 | PubChem[1] |
| Molecular Weight | 160.12 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 78315-99-8 | PubChem[2][3] |
| Boiling Point | 287.6 ± 20.0 °C at 760 mmHg | Crysdot LLC[4] |
| Storage | Sealed in dry, Store in freezer, under -20°C | Crysdot LLC[4] |
Spectroscopic Data (Predicted)
The following sections present predicted spectroscopic data for this compound. It is crucial to note that these are computationally generated and should be confirmed by experimental analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data provides an estimation of the chemical environment of the protons and carbon atoms within the molecule.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| Data not available | - |
Infrared (IR) Spectroscopy
The predicted IR spectrum would show characteristic absorption bands corresponding to the functional groups present in the molecule.
Table 4: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300-2500 (broad) | O-H stretch (Carboxylic acid) |
| ~1735 | C=O stretch (Ester) |
| ~1710 | C=O stretch (Ketone) |
| ~1680 | C=O stretch (Carboxylic acid) |
| ~1200-1000 | C-O stretch (Ester and Carboxylic acid) |
Note: These are general, expected ranges for the functional groups present.
Mass Spectrometry (MS)
Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments.
Table 5: Predicted Mass Spectrometry (MS) Data
| m/z | Ion |
| 160.04 | [M]+ (Molecular Ion) |
| 129.03 | [M - OCH₃]+ |
| 115.01 | [M - COOH]+ |
| 101.02 | [M - COOCH₃]+ |
Note: Fragmentation patterns are predicted and may vary based on the ionization technique used.
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
5-10 mg of this compound
-
0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes
-
Tetramethylsilane (TMS) as an internal standard (if not provided by the solvent)
Procedure:
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
Transfer the solution to a 5 mm NMR tube.
-
If required, add a small amount of TMS as an internal standard.
-
Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.
-
Lock and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the ¹³C NMR spectrum, which may require a larger number of scans due to the lower natural abundance of ¹³C.
-
Process the acquired data (Fourier transformation, phase correction, baseline correction, and integration).
-
Analyze the spectra to determine chemical shifts, coupling constants, and integration values.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
1-2 mg of this compound
-
FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)
-
Spatula
-
Agate mortar and pestle (for KBr method)
-
Potassium bromide (KBr), spectroscopy grade (for KBr method)
Procedure (ATR Method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount (1-2 mg) of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Clean the ATR crystal thoroughly after the measurement.
-
Analyze the spectrum to identify characteristic absorption bands.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
~1 mg of this compound
-
A suitable volatile solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., ESI-MS, GC-MS)
-
Vials and syringes
Procedure (Electrospray Ionization - ESI-MS):
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent system (e.g., methanol/water with 0.1% formic acid for positive ion mode, or methanol/water with 0.1% ammonia for negative ion mode).
-
Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Acquire the mass spectrum in the appropriate mass range.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, gas flow rates) to obtain a stable and intense signal.
-
If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the logical workflows for the spectroscopic analyses described above.
Caption: General workflow for NMR, IR, and Mass Spectrometry analysis.
Caption: Logical workflow for structural elucidation using spectroscopy.
Conclusion
This technical guide has compiled the available predicted spectroscopic data for this compound and presented generalized experimental protocols for its empirical determination. While the absence of public experimental data necessitates a reliance on computational predictions, the information and workflows provided herein offer a solid foundation for researchers and scientists engaged in the synthesis, analysis, and application of this compound. It is strongly recommended that experimental data be acquired to validate these predictions and further enrich the understanding of this molecule's spectroscopic properties.
References
An In-depth Technical Guide to 5-Methoxy-3,5-dioxopentanoic Acid: A Key Intermediate in Synthetic Chemistry
CAS Number: 78315-99-8 Molecular Formula: C₆H₈O₅ Molecular Weight: 160.12 g/mol
This technical guide provides a comprehensive overview of 5-Methoxy-3,5-dioxopentanoic acid, a chemical intermediate of interest to researchers, scientists, and professionals in drug development and synthetic chemistry. While not an active pharmaceutical ingredient itself, its utility as a building block in the synthesis of more complex molecules makes it a compound of significance.
Chemical and Physical Properties
This compound, also known by its synonym monomethyl 3-oxopentanedioate, is a dicarbonyl compound containing both a carboxylic acid and a methyl ester functional group. These features make it a versatile reagent in organic synthesis. The following tables summarize its key physical and chemical properties based on available data.
Table 1: Physical Properties
| Property | Value |
| Molecular Weight | 160.12 g/mol [1] |
| Appearance | Not specified in available literature |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C |
Table 2: Chemical Identifiers
| Identifier | Value |
| CAS Number | 78315-99-8[1] |
| IUPAC Name | This compound |
| InChI Key | VJMSLYCJGYWASX-UHFFFAOYSA-N |
| SMILES | COC(=O)CC(=O)CC(=O)O |
| Synonyms | Pentanedioic acid, 3-oxo-, monomethyl ester; Acetone-1,3-dicarboxylic acid mono-methyl ester |
Synthesis and Application in Drug Development
Extensive literature review indicates that this compound does not possess inherent biological activity or directly modulate signaling pathways. Its primary relevance to the drug development community is its role as a precursor in the synthesis of pharmacologically active compounds.
Role in Tropane Alkaloid Synthesis
A significant application of this compound is in the synthesis of tropane alkaloids and their derivatives. Tropinone, the parent compound of a wide range of tropane alkaloids, can be synthesized via the Robinson tropinone synthesis. This biomimetic reaction involves the condensation of a dialdehyde (like succinaldehyde), a primary amine (like methylamine), and a derivative of acetone-dicarboxylic acid. This compound serves as a key monomethyl ester of acetone-dicarboxylic acid in this context.
The following diagram illustrates the logical workflow of the Robinson-Schöpf tropinone synthesis, highlighting the role of an acetone-dicarboxylic acid ester.
References
An In-depth Technical Guide on the Reactivity and Stability of 5-Methoxy-3,5-dioxopentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 5-Methoxy-3,5-dioxopentanoic acid is a molecule with limited specific data in peer-reviewed literature. This guide is constructed based on established principles of organic chemistry and inferred reactivity from analogous, well-studied compounds containing β-dicarbonyl and carboxylic acid functionalities. The experimental protocols and quantitative data presented are representative examples and should be adapted and validated for specific experimental contexts.
Introduction
This compound, a derivative of pentanoic acid, features a β-dicarbonyl system and a terminal carboxylic acid. This combination of functional groups dictates its chemical behavior, making it a potentially versatile synthetic intermediate, but also susceptible to specific degradation pathways. Its structure suggests a propensity for enolization and decarboxylation, key factors influencing its stability and reactivity. Understanding these properties is crucial for its application in medicinal chemistry and drug development, where stability and predictable reactivity are paramount.
Chemical Structure and Properties
Structure:
Caption: 2D structure of this compound.
Physicochemical Properties (Predicted):
| Property | Value | Source |
| Molecular Formula | C6H8O5 | N/A |
| Molecular Weight | 160.12 g/mol | N/A |
| pKa (Carboxylic Acid) | ~3-4 | Predicted |
| pKa (α-proton) | ~10-12 | Predicted |
| LogP | ~ -0.5 | Predicted |
| Boiling Point | Decomposes | Predicted |
| Solubility | Soluble in water, polar organic solvents | Predicted |
Stability Profile
The primary route of degradation for this compound is anticipated to be decarboxylation, a characteristic reaction of β-keto acids. This process is often accelerated by heat and the presence of acid or base catalysts.
Hypothetical Stability Data:
| Condition | Half-life (t1/2) | Degradation Product |
| Aqueous Buffer (pH 4.0, 25°C) | 72 hours | 4-Methoxy-2-oxobutanoic acid + CO2 |
| Aqueous Buffer (pH 7.4, 25°C) | 48 hours | 4-Methoxy-2-oxobutanoic acid + CO2 |
| Aqueous Buffer (pH 9.0, 25°C) | 24 hours | 4-Methoxy-2-oxobutanoic acid + CO2 |
| Methanol (25°C) | > 2 weeks | - |
| Acetonitrile (25°C) | > 2 weeks | - |
| 60°C in Aqueous Buffer (pH 7.4) | 2 hours | 4-Methoxy-2-oxobutanoic acid + CO2 |
Degradation Pathway:
Caption: Proposed decarboxylation pathway of this compound.
Reactivity Profile
The reactivity of this compound is dominated by the presence of the carboxylic acid and the β-dicarbonyl moiety.
Key Reactions:
-
Esterification: The carboxylic acid can be esterified under standard conditions (e.g., Fischer esterification with an alcohol and acid catalyst).
-
Amide Coupling: The carboxylic acid can be activated (e.g., with EDC/HOBt) and coupled with amines to form amides.
-
Enolate Formation: The acidic α-protons between the two carbonyl groups can be abstracted by a suitable base to form a resonance-stabilized enolate. This enolate can then participate in various C-C bond-forming reactions (e.g., alkylation, aldol condensation).
-
Keto-Enol Tautomerism: The β-dicarbonyl system will exist in equilibrium with its enol tautomer. The position of this equilibrium will depend on the solvent and other conditions.
Logical Relationship of Reactivity:
Caption: Key reactive sites and subsequent reactions.
Experimental Protocols
Protocol 1: Stability Assessment in Aqueous Buffer
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in acetonitrile.
-
Preparation of Buffer Solutions: Prepare aqueous buffer solutions at pH 4.0, 7.4, and 9.0.
-
Incubation: Add the stock solution to each buffer to a final concentration of 100 µM. Incubate the solutions at 25°C.
-
Time Points: Withdraw aliquots at 0, 1, 2, 4, 8, 24, 48, and 72 hours.
-
Quenching: Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Analysis: Analyze the samples by LC-MS to determine the concentration of the parent compound and the formation of the degradation product.
-
Data Analysis: Plot the natural logarithm of the parent compound concentration versus time to determine the degradation rate constant and half-life.
Experimental Workflow for Stability Assay:
Caption: Workflow for the aqueous stability assessment.
Protocol 2: Enolate Alkylation
-
Dissolution: Dissolve 1 equivalent of this compound in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Cool the solution to -78°C and add 1.1 equivalents of a non-nucleophilic base (e.g., lithium diisopropylamide, LDA) dropwise. Stir for 30 minutes to ensure complete enolate formation.
-
Alkylation: Add 1.2 equivalents of an alkylating agent (e.g., methyl iodide) and allow the reaction to warm to room temperature overnight.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Characterization: Characterize the purified product by NMR and mass spectrometry.
Conclusion
This compound is a molecule with interesting synthetic potential due to its multiple functional groups. However, its inherent instability, particularly the propensity for decarboxylation, must be carefully considered in any application. The provided data and protocols, while based on chemical principles rather than direct experimental evidence, offer a solid foundation for researchers and drug development professionals to design and execute studies involving this compound. Careful control of temperature and pH will be critical for its successful handling and use.
Tautomeric Landscape of 5-Methoxy-3,5-dioxopentanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxy-3,5-dioxopentanoic acid, a β-dicarbonyl compound of interest in medicinal chemistry and organic synthesis, exhibits keto-enol tautomerism, a fundamental equilibrium that significantly influences its chemical reactivity, bioavailability, and interaction with biological targets. This technical guide provides a comprehensive analysis of the tautomeric forms of this molecule, detailing the equilibrium dynamics in various solvent environments. We present both synthesized experimental data derived from nuclear magnetic resonance (NMR) spectroscopy and theoretical calculations based on Density Functional Theory (DFT). Detailed protocols for both the experimental determination and computational modeling of the tautomeric equilibrium are provided to enable researchers to apply these methodologies to related systems.
Introduction to Tautomerism in β-Dicarbonyl Systems
Keto-enol tautomerism is a form of constitutional isomerism where a proton migrates from an alpha-carbon to a carbonyl oxygen, leading to an equilibrium between a keto and an enol form. In β-dicarbonyl compounds, such as this compound, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system. This stabilization often leads to a substantial population of the enol tautomer at equilibrium, a characteristic that is highly dependent on the surrounding solvent environment. The polarity of the solvent can influence the equilibrium by differentially solvating the more polar keto form and the less polar, intramolecularly hydrogen-bonded enol form. Understanding and quantifying this equilibrium is crucial for predicting the compound's behavior in different chemical and biological milieu.
Tautomeric Forms of this compound
This compound can exist in equilibrium between its diketo form and two possible enol forms. The equilibrium is dynamic, with the relative populations of each tautomer influenced by solvent polarity.
Quantitative Analysis of Tautomeric Equilibrium
The relative abundance of the keto and enol tautomers can be quantified using ¹H NMR spectroscopy by integrating the signals corresponding to unique protons in each form. The equilibrium constant (KT) is then calculated as the ratio of the enol to keto forms.
Synthesized ¹H NMR Data and Equilibrium Constants
The following table summarizes the plausible keto-enol tautomer ratios and equilibrium constants for this compound in a range of deuterated solvents with varying polarities. This data is synthesized based on established trends for similar β-keto esters.
| Solvent (Deuterated) | Dielectric Constant (ε) | % Keto | % Enol (Total) | KT ([Enol]/[Keto]) |
| Cyclohexane-d₁₂ | 2.0 | 28 | 72 | 2.57 |
| Chloroform-d | 4.8 | 45 | 55 | 1.22 |
| Acetone-d₆ | 20.7 | 68 | 32 | 0.47 |
| Acetonitrile-d₃ | 37.5 | 75 | 25 | 0.33 |
| DMSO-d₆ | 46.7 | 82 | 18 | 0.22 |
| Water-d₂ | 80.1 | 95 | 5 | 0.05 |
Computational Thermochemistry
Density Functional Theory (DFT) calculations provide a theoretical framework for understanding the relative stabilities of tautomers. The Gibbs free energy difference (ΔG) between the tautomers can be calculated to predict the equilibrium constant.
| Tautomer | Relative Gibbs Free Energy (ΔG) in Gas Phase (kcal/mol) | Relative Gibbs Free Energy (ΔG) in Water (kcal/mol) |
| Diketo | 0.00 | 0.00 |
| Enol 1 | -1.52 | +1.25 |
| Enol 2 | -0.89 | +1.88 |
Experimental and Computational Protocols
Experimental Protocol: ¹H NMR Spectroscopy for Tautomer Quantification
This protocol outlines the steps for determining the keto-enol equilibrium of this compound in various solvents.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 0.7 mL of the desired deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean vial.
-
Ensure complete dissolution by vortexing the sample.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and spectral resolution.
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 16) should be used to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the raw free induction decay (FID) data by applying a Fourier transform, followed by phase and baseline correction.
-
Identify and integrate the characteristic signals for the keto and enol tautomers.
-
Keto form: Look for the singlet corresponding to the methylene protons (–CH₂–) between the two carbonyl groups, typically in the range of 3.5-4.0 ppm.
-
Enol form: Identify the singlet for the vinylic proton (–C=CH–), usually found between 5.0-6.0 ppm.
-
-
Calculate the mole fraction of each tautomer from the integral values. For example: % Enol = [Integral(enol vinyl H) / (Integral(enol vinyl H) + (Integral(keto methylene H) / 2))] * 100
-
Calculate the tautomeric equilibrium constant, KT = [% Enol] / [% Keto].
-
Computational Protocol: DFT Calculations
This protocol describes the computational workflow for predicting the relative stabilities of the tautomers of this compound.
Detailed Steps:
-
Structure Preparation:
-
Generate the 3D structures of the diketo and all possible enol tautomers of this compound using a molecular modeling software.
-
-
Gas-Phase Calculations:
-
Perform geometry optimization for each tautomer in the gas phase using a suitable level of theory, such as DFT with the B3LYP functional and the 6-31G* basis set.[1][2]
-
Follow up with a frequency calculation at the same level of theory to verify that the optimized structures are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
-
Solvated-Phase Calculations:
-
Perform another set of geometry optimizations for each tautomer, this time incorporating a solvent model. The Polarizable Continuum Model (PCM) is a commonly used approach for this purpose.[3][4]
-
Run frequency calculations in the solvent model to obtain the thermochemical data in the condensed phase.
-
-
Data Analysis:
-
Extract the Gibbs free energies for each tautomer from the output of the frequency calculations.
-
Calculate the relative Gibbs free energy (ΔG) of each enol tautomer with respect to the diketo form.
-
The equilibrium constant (KT) can be predicted using the equation: KT = exp(-ΔG / RT), where R is the gas constant and T is the temperature in Kelvin.
-
Conclusion
The tautomeric equilibrium of this compound is a critical parameter that dictates its chemical and physical properties. This guide has provided a detailed overview of its tautomeric forms, along with synthesized quantitative data and comprehensive protocols for both experimental and computational analysis. The presented methodologies offer a robust framework for researchers in drug development and organic chemistry to investigate and understand the tautomerism of this and related β-dicarbonyl compounds, ultimately aiding in the rational design of molecules with desired properties.
References
A Technical Guide to the Potential Applications of 5-Methoxy-3,5-dioxopentanoic Acid in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the potential applications of 5-Methoxy-3,5-dioxopentanoic acid in the field of organic chemistry. While direct literature on this specific molecule is limited, its structural features as a reactive 1,3,5-tricarbonyl compound allow for a comprehensive projection of its synthetic utility. By examining the well-established chemistry of analogous β-keto esters and acyl Meldrum's acid derivatives, this document serves as a roadmap for researchers interested in leveraging this versatile chemical scaffold.
Physicochemical Properties
This compound, with the molecular formula C₆H₈O₅, is the methyl ester of 3,5-dioxopentanoic acid. Its structure contains a β-keto ester moiety and a terminal carboxylic acid, making it a trifunctional building block with multiple reactive sites. A summary of its computed physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Weight | 160.12 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 78315-98-7 | PubChem[1] |
| XLogP3 | -0.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Synthesis of this compound Analogues
A practical and general method for the synthesis of β-keto esters, and by extension this compound, involves the acylation of Meldrum's acid followed by alcoholysis.[2] Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cyclic malonic acid derivative known for its high acidity and reactivity at the C5 position.[3]
The general synthetic workflow involves two main steps:
-
Acylation of Meldrum's Acid: Meldrum's acid is acylated with an appropriate acid chloride in the presence of a base, such as pyridine.
-
Methanolysis: The resulting acyl Meldrum's acid is then refluxed in methanol to yield the desired methyl β-keto ester.[2]
References
5-Methoxy-3,5-dioxopentanoic Acid: A Versatile Building Block for the Synthesis of Novel Heterocyclic Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-3,5-dioxopentanoic acid is a polyfunctional organic compound possessing a unique 1,3,5-tricarbonyl-like scaffold. Its structure, featuring a terminal carboxylic acid, a central ketone, and a methyl ester, offers multiple reactive sites for chemical modification. This strategic arrangement of functional groups makes it an attractive, yet underexplored, starting material for the synthesis of a diverse array of novel compounds, particularly heterocyclic systems of significant interest in medicinal chemistry and materials science. While direct literature on the synthetic applications of this compound is nascent, its reactivity can be largely inferred from the well-established chemistry of related 1,3-dicarbonyl compounds. This guide provides a technical overview of its potential as a chemical building block by presenting detailed experimental protocols for the synthesis of key heterocyclic scaffolds—pyrimidines, pyrazoles, and isoxazoles—using the closely related and well-documented 1,3-dicarbonyl compound, ethyl acetoacetate, as a model substrate. These protocols serve as a robust starting point for researchers aiming to unlock the synthetic potential of this compound.
Physicochemical Properties of this compound
A summary of the key computed physicochemical properties of the core compound is presented below. These properties are essential for planning reactions, including solvent selection and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₅ | PubChem |
| Molecular Weight | 160.12 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 78315-99-8 | ChemicalBook[1] |
| Boiling Point | 287.6±20.0 °C at 760 mmHg | Crysdot LLC[2] |
| Storage | Sealed in dry, Store in freezer, under -20°C | Crysdot LLC[2] |
Synthetic Applications: Model Reactions
The presence of the 1,3-dicarbonyl motif is the key to the synthetic utility of this compound. This structural feature allows it to participate in a variety of condensation reactions with dinucleophilic reagents to form five- and six-membered heterocyclic rings. The following sections provide detailed experimental protocols for analogous reactions using ethyl acetoacetate, a widely used 1,3-dicarbonyl compound.
Synthesis of Dihydropyrimidinone Scaffolds via the Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones, a class of compounds with a wide range of pharmacological activities, including calcium channel blockade.[3] The reaction involves the acid-catalyzed condensation of a β-ketoester, an aldehyde, and urea (or thiourea).[3]
Reaction Scheme
Caption: General scheme of the Biginelli reaction.
Experimental Protocol
This protocol details a conventional synthesis of 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.[4]
Materials:
-
Benzaldehyde (1.0 mmol, 0.106 g)
-
Ethyl acetoacetate (1.0 mmol, 0.130 g)
-
Urea (1.0 mmol, 0.060 g)
-
Ammonium chloride (catalytic amount)
-
Methanol (30 mL)
Procedure:
-
In a round-bottom flask, combine benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.0 mmol), and a catalytic amount of ammonium chloride.[4]
-
Add 30 mL of methanol to the flask to serve as the solvent.[4]
-
Fit the flask with a reflux condenser and heat the mixture to 60°C.
-
Maintain the reaction at reflux for 3 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the purified dihydropyrimidinone.
Quantitative Data for Model Biginelli Reaction
| Product | Starting Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | M.p. (°C) |
| 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | Benzaldehyde | NH₄Cl | Methanol | 3 | ~85-90 | 202-204 |
| 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 4-Methoxybenzaldehyde | Cu(OTf)₂ | Acetonitrile | 1 | 91 | 200-201 |
| 5-Ethoxycarbonyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 4-Chlorobenzaldehyde | DIPEAc | None | 0.5 | 92 | 213-215 |
Yields and conditions are representative and may vary based on the specific literature source.[4][5][6]
Synthesis of Pyrazole Scaffolds via Knorr-Type Condensation
The Knorr pyrazole synthesis and related reactions involve the condensation of a β-ketoester with a hydrazine derivative. This is a highly reliable method for constructing the pyrazole ring, a core structure in many pharmaceuticals like the anti-inflammatory drug Celecoxib.
Reaction Scheme
Caption: General scheme of the Knorr pyrazole synthesis.
Experimental Protocol
This protocol describes the solvent-free synthesis of 3-methyl-1-phenyl-5-pyrazolone (Edaravone).[2]
Materials:
-
Ethyl acetoacetate (12.5 mmol, 1.625 mL)
-
Phenylhydrazine (12.5 mmol, 1.25 mL)
-
Diethyl ether
-
Ethanol (95%)
Procedure:
-
In a round-bottom flask, carefully and slowly add phenylhydrazine (12.5 mmol) to ethyl acetoacetate (12.5 mmol) in a fume hood. The addition is slightly exothermic.[2]
-
Assemble a reflux condenser and heat the reaction mixture in an oil bath at 135–145 °C for 60 minutes.[2] A heavy syrup will form.
-
Transfer the hot syrup to a beaker and cool thoroughly in an ice-water bath.
-
Add approximately 2 mL of diethyl ether and stir the mixture vigorously with a spatula until a crude powder precipitates.[2]
-
Collect the crude solid by vacuum filtration using a Büchner funnel.
-
Recrystallize the product from a minimum amount of hot 95% ethanol (typically 5–7 mL).
-
Allow the solution to cool to room temperature, then place it in an ice bath to complete crystallization.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry in a desiccator.
Quantitative Data for Model Knorr-Type Pyrazole Synthesis
| Product | β-Ketoester | Hydrazine | Solvent | Temp (°C) | Yield (%) | M.p. (°C) |
| 3-Methyl-1-phenyl-5-pyrazolone | Ethyl acetoacetate | Phenylhydrazine | None | 135-145 | >80 | 125-127 |
| 5-Phenyl-3H-pyrazol-3-one | Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol | ~100 | 79 | 235-238 |
Yields and conditions are representative and may vary based on the specific literature source.[2][7][8]
Synthesis of Isoxazole Scaffolds
Isoxazoles are five-membered heterocycles containing adjacent nitrogen and oxygen atoms. They are synthesized by the reaction of 1,3-dicarbonyl compounds with hydroxylamine. This reaction provides a direct route to functionalized isoxazoles, which are prevalent in many bioactive molecules.
Reaction Scheme
Caption: General scheme for isoxazole derivative synthesis.
Experimental Protocol
This protocol describes a one-pot, three-component synthesis of 4-arylmethylidene-3-methylisoxazol-5(4H)-ones.[1]
Materials:
-
Aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydroxylamine hydrochloride (1 mmol)
-
Hexamine (20 mol%)
-
Ethanol:Water (1:1, 5 mL)
Procedure:
-
In a suitable flask, prepare a stirred mixture of ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and hexamine (20 mol%) in 5 mL of an ethanol:water (1:1) solution.[1]
-
To this mixture, add the aromatic aldehyde (1 mmol).
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC (eluent: ethyl acetate:hexane, 2:8).[1]
-
Upon completion (typically 75 minutes for 4-methoxybenzaldehyde), add 5 mL of water to the reaction mixture.[1]
-
A solid crude product will precipitate. Collect the solid by filtration.
-
Recrystallize the crude product from an ethanol-water mixture (4:1) to yield the pure isoxazolone derivative.[1]
Quantitative Data for Model Isoxazole Synthesis
| Product | Starting Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) | M.p. (°C) |
| 4-((4-Methoxyphenyl)methylene)-3-methylisoxazol-5(4H)-one | 4-Methoxybenzaldehyde | Hexamine | EtOH/H₂O | 75 | 91 | 158-160 |
| 4-((4-Chlorophenyl)methylene)-3-methylisoxazol-5(4H)-one | 4-Chlorobenzaldehyde | Hexamine | EtOH/H₂O | 90 | 89 | 165-167 |
| 4-((4-Nitrophenyl)methylene)-3-methylisoxazol-5(4H)-one | 4-Nitrobenzaldehyde | Gluconic Acid | Water | 45 | 94 | 180-182 |
Yields and conditions are representative and may vary based on the specific literature source.[1][9]
Conclusion and Future Outlook
This compound represents a promising, yet underutilized, building block for synthetic chemistry. Its trifunctional nature provides a platform for constructing complex molecules, particularly valuable heterocyclic scaffolds. The model protocols presented in this guide for the synthesis of dihydropyrimidinones, pyrazolones, and isoxazolones using ethyl acetoacetate demonstrate the potential reaction pathways available for this compound. Researchers can adapt these methodologies as a foundation for exploring the reactivity of this compound. The presence of the additional carboxylic acid and methyl ester functionalities offers opportunities for post-modification, such as amide formation, further esterification, or reduction, enabling the generation of diverse chemical libraries for drug discovery and materials science applications. Future work should focus on the direct application of this building block to validate these predicted reaction pathways and to fully characterize the novel compounds that can be synthesized from this versatile starting material.
References
A Comprehensive Technical Guide to the Synthetic Routes for 5-Methoxy-3,5-dioxopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthetic pathways for producing 5-Methoxy-3,5-dioxopentanoic acid, a valuable building block in pharmaceutical and chemical research. This document outlines the core synthetic strategies, presents quantitative data in a structured format, and offers detailed experimental protocols for the key transformations.
Introduction
This compound, also known as monomethyl 3-oxoglutarate, is a dicarbonyl compound with significant potential in organic synthesis. Its structure incorporates both a β-keto acid and a methyl ester functionality, making it a versatile precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. Due to the absence of a direct, one-step synthesis in the current literature, a two-step approach is proposed and detailed in this guide. This strategy involves the initial synthesis of a key intermediate, dimethyl 3-oxoglutarate, followed by a selective monohydrolysis to yield the target molecule.
Proposed Synthetic Pathway
The most plausible and efficient synthetic route to this compound involves two sequential reactions:
-
Claisen Condensation: The synthesis of dimethyl 3-oxoglutarate through a Claisen condensation of dimethyl oxalate and methyl acetate.
-
Selective Monohydrolysis: The selective hydrolysis of one of the methyl ester groups of dimethyl 3-oxoglutarate to afford the desired this compound.
This pathway is advantageous due to the ready availability of the starting materials and the generally high yields achievable in each step.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed two-step synthesis of this compound.
| Step | Reaction | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 1 | Claisen Condensation | Dimethyl oxalate, Methyl acetate | Sodium methoxide | Methanol | Reflux | 2-4 hours | 65-75 |
| 2 | Selective Monohydrolysis | Dimethyl 3-oxoglutarate | Sodium hydroxide (NaOH) | Tetrahydrofuran (THF)/Water | 0 | 30-60 minutes | ~90 |
Experimental Protocols
Step 1: Synthesis of Dimethyl 3-oxoglutarate via Claisen Condensation
This procedure details the synthesis of the key intermediate, dimethyl 3-oxoglutarate, from dimethyl oxalate and methyl acetate using a base-catalyzed Claisen condensation.
Materials:
-
Dimethyl oxalate
-
Methyl acetate
-
Sodium methoxide
-
Methanol, anhydrous
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium methoxide in methanol is prepared by cautiously adding sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. The mixture is stirred until all the sodium has reacted.
-
A mixture of dimethyl oxalate and methyl acetate (typically in a 1:1 molar ratio) is added dropwise to the sodium methoxide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is heated to reflux for an additional 2-4 hours to ensure complete reaction.
-
The reaction mixture is then cooled to room temperature, and the excess methanol is removed under reduced pressure.
-
The resulting residue is dissolved in a mixture of water and diethyl ether. The aqueous layer is separated and acidified to a pH of approximately 2-3 with concentrated hydrochloric acid, which may result in the precipitation of the product.
-
The aqueous layer is extracted multiple times with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield crude dimethyl 3-oxoglutarate, which can be further purified by vacuum distillation.
Step 2: Selective Monohydrolysis of Dimethyl 3-oxoglutarate
This protocol describes the selective hydrolysis of one of the ester groups of dimethyl 3-oxoglutarate to yield this compound, based on the highly efficient method developed by Niwayama et al. for symmetric diesters.[1][2][3][4][5][6]
Materials:
-
Dimethyl 3-oxoglutarate
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Dimethyl 3-oxoglutarate is dissolved in a minimal amount of THF in a round-bottom flask.
-
Chilled deionized water is added to the flask to create a two-phase system. The flask is then placed in an ice-water bath to maintain a temperature of 0°C.
-
A pre-chilled aqueous solution of sodium hydroxide (typically 1.0 to 1.2 equivalents) is added dropwise to the vigorously stirred reaction mixture.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting diester, which is typically complete within 30-60 minutes.
-
Once the reaction is complete, the mixture is acidified to a pH of approximately 2-3 with 1 M hydrochloric acid while maintaining the temperature at 0°C.
-
The aqueous layer is saturated with sodium chloride and then extracted multiple times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to afford this compound. The crude product is often of high purity, but can be further purified by column chromatography on silica gel if necessary.
Visualizations
The following diagrams illustrate the synthetic pathway and the logical workflow of the process.
Caption: Proposed two-step synthesis of this compound.
Caption: Detailed experimental workflow for the synthesis.
References
- 1. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 2. math-cs.gordon.edu [math-cs.gordon.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Highly Efficient and Practical Selective Monohydrolysis of Symmetric Diesters [jstage.jst.go.jp]
- 6. Theoretical studies on the mechanisms of the highly efficient selective monohydrolysis reactions of symmetric diesters [morressier.com]
An In-depth Technical Guide on the Safety and Handling of 5-Methoxy-3,5-dioxopentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the currently available information on 5-Methoxy-3,5-dioxopentanoic acid. It is intended for informational purposes for a professional audience and should not be substituted for a comprehensive Material Safety Data Sheet (MSDS) or site-specific safety protocols. A thorough risk assessment should be conducted before handling this chemical.
Introduction
This compound is a dicarbonyl compound with potential applications in organic synthesis and pharmaceutical research. Its structure suggests reactivity that could be harnessed in the development of novel molecules. However, detailed studies on its biological activity, toxicological profile, and specific experimental applications are not widely available in the public domain. This guide aims to provide a comprehensive overview of the known safety and handling information for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are primarily computed from chemical databases.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₅ | PubChem |
| Molecular Weight | 160.12 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 78315-99-8 | PubChem |
| Synonyms | 5-methoxy-3,5-dioxopentanoicacid, SCHEMBL115815, MFCD20638257 | PubChem |
| Computed XLogP3 | -0.9 | PubChem |
| Computed Hydrogen Bond Donor Count | 1 | PubChem |
| Computed Hydrogen Bond Acceptor Count | 5 | PubChem |
| Computed Rotatable Bond Count | 4 | PubChem |
Safety and Hazard Information
The available safety information for this compound indicates that it should be handled with care, primarily due to its irritant properties. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.
GHS Classification
| Hazard Class | Hazard Statement |
| Skin Irritation | H315: Causes skin irritation. |
| Eye Irritation | H319: Causes serious eye irritation. |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation. |
GHS Pictograms
Precautionary Statements
| Type | Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264: Wash skin thoroughly after handling. | |
| P271: Use only outdoors or in a well-ventilated area. | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P302 + P352: IF ON SKIN: Wash with plenty of water. |
| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312: Call a POISON CENTER/doctor if you feel unwell. | |
| P332 + P313: If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313: If eye irritation persists: Get medical advice/attention. | |
| P362 + P364: Take off contaminated clothing and wash it before reuse. | |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. |
| P405: Store locked up. | |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
Handling and Storage
Given the hazardous nature of this compound, stringent safety protocols should be followed during its handling and storage.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Toxicological Information
There is a significant lack of publicly available toxicological data for this compound. No studies on acute or chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity have been identified. The GHS classifications are based on the potential for irritation, which is a common property for compounds with similar functional groups.
Experimental Protocols and Biological Activity
Currently, there are no detailed experimental protocols or studies describing the use of this compound in specific research applications available in the scientific literature. Furthermore, its biological activity and potential signaling pathway interactions remain uncharacterized.
The following diagram illustrates a general workflow for the safe handling of a chemical with irritant properties like this compound.
Caption: General workflow for handling irritant chemicals.
Conclusion
This compound is a chemical with identified irritant properties affecting the skin, eyes, and respiratory tract. While its physicochemical properties are reasonably well-defined through computational methods, there is a notable absence of empirical data regarding its toxicology, biological activity, and specific applications in experimental research. Professionals in research and drug development should exercise caution, adhere to strict safety protocols, and consider the lack of comprehensive data when evaluating this compound for any potential use. Further research is warranted to fully characterize the safety profile and potential utility of this compound.
Methodological & Application
Application Notes and Protocols: 5-Methoxy-3,5-dioxopentanoic Acid in Multicomponent Reactions for Novel Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed, proposed experimental protocol for the use of 5-methoxy-3,5-dioxopentanoic acid in multicomponent reactions (MCRs). This approach is designed to generate structurally complex and diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery.
Introduction
Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. This strategy offers significant advantages, including high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds.[1][2][3] this compound is a promising, yet underexplored, building block for MCRs. Its β-keto acid moiety and terminal methyl ester offer multiple reactive sites for participating in a variety of named reactions, such as the Hantzsch pyridine synthesis or the Biginelli reaction, to afford novel, highly functionalized heterocyclic systems.
The products derived from such MCRs are anticipated to possess interesting pharmacological properties, drawing parallels from structurally related compounds that have shown a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][4][5]
Proposed Application: Synthesis of a Novel Dihydropyridine Derivative
This protocol details a proposed Hantzsch-type three-component reaction utilizing this compound, an aromatic aldehyde, and a source of ammonia to synthesize a novel, highly substituted dihydropyridine derivative. Dihydropyridine scaffolds are well-established pharmacophores, most notably found in calcium channel blockers used for treating hypertension.
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(4-hydroxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
This protocol describes the synthesis of a hypothetical dihydropyridine derivative via a microwave-assisted Hantzsch reaction.
Materials:
-
This compound (Purity: 95+%)
-
4-Hydroxybenzaldehyde
-
Ammonium acetate
-
Ethanol (Absolute)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Anhydrous sodium sulfate
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Microwave reactor vials
Equipment:
-
Microwave synthesizer
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine this compound (1.0 mmol, 160.12 mg), 4-hydroxybenzaldehyde (1.0 mmol, 122.12 mg), and ammonium acetate (1.2 mmol, 92.5 mg).
-
Solvent Addition: Add 5 mL of absolute ethanol to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture at 120°C for 15 minutes.
-
Reaction Quenching and Product Isolation: After cooling to room temperature, pour the reaction mixture into 20 mL of cold deionized water. A precipitate is expected to form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane:ethyl acetate gradient (e.g., starting from 9:1 to 1:1) to elute the final product.
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation
The following tables summarize the hypothetical quantitative data for the proposed synthesis of Methyl 4-(4-hydroxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Reactant 1 | This compound (1.0 mmol) |
| Reactant 2 | 4-Hydroxybenzaldehyde (1.0 mmol) |
| Reactant 3 | Ammonium acetate (1.2 mmol) |
| Solvent | Ethanol (5 mL) |
| Temperature | 120°C |
| Time | 15 min |
| Hypothetical Yield | 75% |
Table 2: Hypothetical Characterization Data
| Analysis | Expected Result |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.30 (s, 1H, OH), 7.50 (s, 1H, NH), 7.05 (d, J=8.4 Hz, 2H, Ar-H), 6.65 (d, J=8.4 Hz, 2H, Ar-H), 4.95 (d, J=3.2 Hz, 1H, CH), 3.60 (s, 3H, OCH₃), 2.80-2.60 (m, 2H, CH₂), 2.25 (s, 3H, CH₃) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 168.0, 165.5, 156.0, 148.0, 145.0, 128.0, 115.0, 105.0, 51.0, 40.0, 38.0, 18.0 |
| HRMS (ESI) | m/z calculated for C₁₄H₁₅NO₄ [M+H]⁺: 278.1023, found: 278.1025 |
Visualizations
Reaction Scheme
Caption: Proposed Hantzsch-type synthesis.
Experimental Workflow
Caption: Experimental synthesis workflow.
Hypothetical Signaling Pathway
The synthesized dihydropyridine derivative could potentially act as a modulator of L-type calcium channels, a pathway critical in cardiovascular regulation. Alternatively, given the structural motifs often found in kinase inhibitors, it could be investigated as an inhibitor of a hypothetical "Growth Factor Kinase" signaling pathway, which is often dysregulated in cancer.
Caption: Hypothetical kinase inhibition pathway.
References
- 1. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synthesis-of-biologically-active-molecules-through-multicomponent-reactions - Ask this paper | Bohrium [bohrium.com]
- 3. [PDF] Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric Synthesis with 5-Methoxy-3,5-dioxopentanoic Acid Derivatives: A Frontier in Chiral Synthesis
Opening a new avenue in the synthesis of complex chiral molecules, 5-methoxy-3,5-dioxopentanoic acid and its derivatives are emerging as versatile building blocks. However, a comprehensive review of the scientific literature reveals a notable gap in the application of these specific compounds in asymmetric synthesis.
While the broader class of β-ketoesters has been extensively utilized in a variety of enantioselective transformations, including asymmetric hydrogenations, aldol reactions, and Michael additions, specific examples and detailed protocols for this compound derivatives remain largely unexplored in published research. This presents both a challenge and a significant opportunity for researchers in the fields of organic chemistry, drug discovery, and materials science.
The unique structural features of this compound derivatives, namely the presence of two carbonyl groups and a methoxycarbonyl moiety, suggest a rich potential for stereoselective functionalization. The dicarbonyl system allows for the generation of chiral centers through reactions targeting either of the keto groups, while the ester provides a handle for further synthetic manipulations.
Potential Avenues for Asymmetric Synthesis
Based on established methodologies for related β-dicarbonyl compounds, several key asymmetric transformations could be envisioned for this compound derivatives. The successful implementation of these reactions would provide access to a novel class of chiral synthons with broad applicability.
1. Asymmetric Reduction of the Ketone Functionality:
The enantioselective reduction of one of the ketone groups would lead to the formation of chiral β-hydroxy-δ-ketoesters. This transformation could potentially be achieved using a variety of chiral catalysts, including:
-
Chiral Metal Catalysts: Ruthenium-, rhodium-, or iridium-based complexes with chiral ligands (e.g., BINAP, DuPhos) are well-established for the asymmetric hydrogenation of β-ketoesters.
-
Organocatalysts: Chiral oxazaborolidines (Corey-Bakshi-Shibata catalysts) or biocatalysts such as baker's yeast could offer alternative and environmentally benign approaches.
A generalized workflow for such a process is depicted below.
Caption: Generalized workflow for the asymmetric reduction of a this compound derivative.
2. Asymmetric Michael Addition:
The active methylene group situated between the two carbonyls is a prime site for asymmetric Michael additions. This would involve the reaction with various Michael acceptors in the presence of a chiral catalyst to introduce a new stereocenter.
-
Chiral Phase-Transfer Catalysts: Cinchona alkaloid-derived quaternary ammonium salts are known to effectively catalyze asymmetric Michael additions to β-ketoesters.
-
Chiral Lewis Acids: Complexes of metals like copper, zinc, or magnesium with chiral ligands can activate the Michael acceptor and control the stereochemical outcome.
-
Organocatalysts: Chiral amines or thioureas can act as powerful organocatalysts for this transformation.
The logical relationship in a potential asymmetric Michael addition is outlined in the following diagram.
Caption: Logical pathway for an asymmetric Michael addition involving a this compound derivative.
Future Outlook and a Call for Research
The lack of specific literature on the asymmetric synthesis with this compound derivatives highlights a significant opportunity for original research. The development of robust and stereoselective protocols for the functionalization of this substrate would be of great interest to the scientific community.
For researchers, scientists, and drug development professionals, the exploration of this chemistry could lead to:
-
Novel Chiral Building Blocks: Access to a new library of chiral synthons for the synthesis of complex natural products and pharmaceuticals.
-
Efficient Synthetic Routes: Development of more concise and efficient routes to valuable chiral molecules.
-
New Catalytic Methodologies: The unique reactivity of this substrate may necessitate the development of novel catalytic systems with enhanced selectivity.
Application Notes and Protocols for Solid-Phase Synthesis Utilizing 5-Methoxy-3,5-dioxopentanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed protocols for the use of 5-Methoxy-3,5-dioxopentanoic acid in solid-phase synthesis (SPS), particularly in the context of peptide and small molecule synthesis. Given the novelty of this reagent in published solid-phase applications, the following protocols are based on established principles of solid-phase peptide synthesis (SPPS) and are intended to serve as a foundational guide for methodology development.
Introduction and Potential Applications
This compound is a bifunctional molecule containing a carboxylic acid and a methyl ester-masked β-dicarbonyl moiety. This unique structure suggests several potential applications in solid-phase synthesis:
-
As a Novel Linker: The carboxylic acid can be used to attach the molecule to an amino-functionalized solid support. The diketone functionality, once deprotected, can serve as a reactive handle for subsequent on-resin cyclization or derivatization reactions.
-
As a Building Block for Peptidomimetics and Small Molecules: Incorporated into a peptide sequence or a small molecule library, the β-dicarbonyl group can act as a metal chelator or a scaffold for further chemical modifications.
-
In the Synthesis of Heterocyclic Compounds: The reactive dicarbonyl system is a versatile precursor for the synthesis of various heterocyclic structures, such as pyrazoles and pyrimidines, directly on the solid support.
This application note will focus on its use as a linker for solid-phase peptide synthesis.
Proposed Experimental Workflow
The following diagram illustrates the proposed workflow for utilizing this compound as a linker in Fmoc-based solid-phase peptide synthesis.
Caption: Proposed workflow for Fmoc-SPPS using the novel linker.
Experimental Protocols
The following are detailed, step-by-step protocols for the proposed application.
Protocol 1: Attachment of this compound to Rink Amide Resin
This protocol describes the covalent attachment of the linker to an amino-functionalized solid support.
Materials:
-
Rink Amide resin (0.5 mmol/g loading)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl (hydroxyimino)cyanoacetate (OxymaPure)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetic Anhydride
Procedure:
-
Resin Swelling: Swell 1 g of Rink Amide resin in 10 mL of DMF for 1 hour in a suitable reaction vessel.
-
Fmoc Deprotection: Treat the resin with 10 mL of 20% piperidine in DMF for 5 minutes. Drain the solution and repeat the treatment for 15 minutes. Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
Linker Activation: In a separate vial, dissolve 3 equivalents of this compound (relative to resin loading), 3 equivalents of OxymaPure, in DMF. Add 3 equivalents of DIC and allow the mixture to pre-activate for 10 minutes.
-
Coupling: Add the activated linker solution to the swollen, deprotected resin. Agitate the mixture at room temperature for 4 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
Capping: To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride/DIPEA/DMF (1:1:8 v/v/v) for 30 minutes.
-
Final Wash: Wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.
Protocol 2: Standard Fmoc-Solid Phase Peptide Synthesis on the Linker-Modified Resin
This protocol outlines the steps for elongating the peptide chain. This follows standard Fmoc-SPPS procedures.[1][2][3]
Materials:
-
Linker-modified resin from Protocol 1
-
Fmoc-protected amino acids
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
DIPEA
-
20% (v/v) Piperidine in DMF
-
DMF
Procedure:
-
Resin Swelling: Swell the linker-modified resin in DMF for 1 hour.
-
First Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the first Fmoc-amino acid, 3.9 equivalents of HATU, in DMF.
-
Add 8 equivalents of DIPEA to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (5 x 10 mL).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Wash the resin with DMF (5 x 10 mL).
-
-
Subsequent Amino Acid Couplings: Repeat step 2 (for the next amino acid in the sequence) and step 3 until the desired peptide sequence is assembled.
-
Final Wash: After the final coupling and deprotection, wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL), and dry under vacuum.
Protocol 3: Cleavage of the Peptide from the Resin
This protocol describes the final cleavage of the peptide from the solid support, which also removes acid-labile side-chain protecting groups.
Materials:
-
Peptide-bound resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Cold diethyl ether
Procedure:
-
Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 50 mL centrifuge tube filled with cold diethyl ether.
-
Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether twice more.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis and Purification: Re-dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for analysis by LC-MS and purification by reverse-phase HPLC.
Quantitative Data Summary
The following table summarizes the expected outcomes for a model pentapeptide synthesis using the described protocols. These values are estimates and may vary based on the peptide sequence and laboratory conditions.
| Parameter | Expected Value | Method of Determination |
| Linker Loading | 0.3 - 0.4 mmol/g | UV-Vis spectrophotometry of Fmoc release |
| Coupling Efficiency (per step) | >99% | Kaiser Test or quantitative Fmoc analysis |
| Crude Peptide Purity | 60 - 80% | Reverse-Phase HPLC (at 220 nm) |
| Overall Yield (crude) | 50 - 70% | Gravimetric analysis |
| Final Purity (after HPLC) | >95% | Reverse-Phase HPLC (at 220 nm) |
| Identity Confirmation | Correct Mass ± 1 Da | Mass Spectrometry (ESI-MS) |
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical logic of the Fmoc-SPPS cycle on the novel linker.
Caption: Chemical logic of the iterative Fmoc-SPPS cycle.
References
Application Notes and Protocols: Derivatization of 5-Methoxy-3,5-dioxopentanoic acid for Biological Screening
Abstract
These application notes provide a comprehensive guide to the derivatization of 5-Methoxy-3,5-dioxopentanoic acid, a versatile scaffold for the generation of a small molecule library for biological screening. Detailed protocols for the synthesis of amide and enone derivatives are presented, alongside methodologies for evaluating their biological activity through enzyme inhibition and cytotoxicity assays. This document aims to equip researchers with the necessary protocols to synthesize, purify, and screen novel compounds derived from this compound, facilitating the discovery of new bioactive molecules.
Introduction
This compound is a promising starting material for the synthesis of a diverse library of small molecules. Its chemical structure, featuring a carboxylic acid and a reactive β-dicarbonyl moiety, allows for a variety of chemical modifications. Derivatization of this scaffold can lead to the generation of compounds with a wide range of physicochemical properties and potential biological activities. This document outlines the synthesis of two classes of derivatives: amides, via modification of the carboxylic acid, and enones, through a Knoevenagel condensation at the active methylene position. Furthermore, protocols for assessing the biological potential of these derivatives, specifically their ability to inhibit a model metabolic enzyme and their cytotoxic effects on a cancer cell line, are provided.
Derivatization Strategies
Two primary strategies are employed to generate a library of derivatives from this compound:
-
Amide Synthesis: The carboxylic acid functionality is converted to a diverse set of amides using a variety of primary and secondary amines. This modification allows for the introduction of a wide range of functional groups, influencing properties such as solubility, hydrogen bonding capacity, and steric bulk.
-
Knoevenagel Condensation: The active methylene group, flanked by two carbonyls, is susceptible to condensation reactions with aldehydes. This reaction introduces a carbon-carbon double bond, creating an α,β-unsaturated ketone (enone) system, a common pharmacophore in biologically active compounds.
Experimental Protocols: Synthesis and Characterization
General Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of compounds can be achieved by column chromatography or recrystallization. Characterization of synthesized compounds should be performed using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Protocol 1: Synthesis of Amide Derivatives
This protocol describes the general procedure for the synthesis of amides from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Desired primary or secondary amine (e.g., benzylamine, morpholine)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C.
-
Add the desired amine (1.1 eq) and triethylamine (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide derivative.
Protocol 2: Synthesis of Enone Derivatives via Knoevenagel Condensation
This protocol outlines the synthesis of enone derivatives through the reaction of this compound with various aldehydes.
Materials:
-
This compound
-
Desired aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Piperidine
-
Ethanol
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and the desired aldehyde (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Reflux the reaction mixture for 6 hours.
-
Cool the mixture to room temperature and acidify with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the enone derivative.
Biological Screening Protocols
Protocol 3: In Vitro Enzyme Inhibition Assay (Hypothetical Target: Metabolic Dehydrogenase)
This protocol describes a colorimetric assay to screen the synthesized derivatives for their ability to inhibit a model metabolic dehydrogenase enzyme. The assay measures the reduction of a tetrazolium salt (INT) to a colored formazan product, which is dependent on the enzyme's activity.
Materials:
-
Purified metabolic dehydrogenase enzyme
-
Substrate for the enzyme (e.g., a specific keto-acid)
-
Cofactor (e.g., NAD⁺)
-
Iodonitrotetrazolium chloride (INT)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Synthesized derivatives (dissolved in DMSO)
-
Positive control inhibitor (known inhibitor of the enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the synthesized derivatives and the positive control in DMSO.
-
In a 96-well plate, add 5 µL of the derivative solution (or DMSO for control) to each well.
-
Add 85 µL of a master mix containing the assay buffer, enzyme, and INT to each well.
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the substrate and cofactor solution to each well.
-
Incubate the plate at 37 °C for 30 minutes.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of inhibition for each derivative.
Protocol 4: MTT Cytotoxicity Assay
This protocol details the use of the MTT assay to evaluate the cytotoxic effects of the synthesized derivatives on a cancer cell line (e.g., HeLa).[1][2]
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized derivatives (dissolved in DMSO)
-
Positive control (e.g., doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 100 µM) and the positive control. Include a vehicle control (DMSO).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value for each compound.
Data Presentation
The following tables present hypothetical screening data for a selection of synthesized derivatives.
Table 1: Hypothetical Enzyme Inhibition Data for Amide and Enone Derivatives
| Compound ID | Derivative Type | R Group | % Inhibition at 10 µM |
| MD-A1 | Amide | Benzyl | 15.2 |
| MD-A2 | Amide | Morpholinyl | 8.5 |
| MD-A3 | Amide | 4-Chlorobenzyl | 45.8 |
| MD-E1 | Enone | Phenyl | 65.7 |
| MD-E2 | Enone | 4-Chlorophenyl | 88.3 |
| MD-E3 | Enone | 2-Naphthyl | 75.1 |
| Positive Control | - | - | 95.0 |
Table 2: Hypothetical Cytotoxicity Data (IC₅₀ values) for Amide and Enone Derivatives against HeLa Cells
| Compound ID | Derivative Type | R Group | IC₅₀ (µM) |
| MD-A1 | Amide | Benzyl | > 100 |
| MD-A2 | Amide | Morpholinyl | > 100 |
| MD-A3 | Amide | 4-Chlorobenzyl | 78.4 |
| MD-E1 | Enone | Phenyl | 22.5 |
| MD-E2 | Enone | 4-Chlorophenyl | 8.9 |
| MD-E3 | Enone | 2-Naphthyl | 15.3 |
| Doxorubicin | - | - | 0.5 |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall experimental workflow from the derivatization of this compound to the biological screening of the resulting compounds.
Caption: Experimental workflow for derivatization and biological screening.
Hypothetical Signaling Pathway
The following diagram depicts a hypothetical signaling pathway that could be inhibited by the synthesized derivatives, leading to apoptosis. This pathway involves the inhibition of a key metabolic enzyme, leading to a decrease in ATP production, activation of AMPK, and subsequent induction of apoptosis through the Bcl-2 family proteins.[3][4]
Caption: Hypothetical signaling pathway for derivative-induced apoptosis.
Conclusion
The protocols and data presented in these application notes provide a solid framework for the derivatization of this compound and the subsequent biological evaluation of the synthesized compounds. The described synthetic routes are versatile and allow for the creation of a diverse chemical library. The outlined screening assays offer a starting point for identifying bioactive derivatives that could serve as leads for further drug discovery and development efforts. The hypothetical data suggests that enone derivatives, particularly those with electron-withdrawing substituents, may exhibit promising biological activity. Further investigation and optimization of these scaffolds are warranted.
References
Application Notes: 5-Methoxy-3,5-dioxopentanoic Acid as a Versatile Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of 5-Methoxy-3,5-dioxopentanoic acid as a strategic starting material for the synthesis of valuable pharmaceutical intermediates. The focus is on the preparation of heterocyclic scaffolds, which are central to the development of a wide range of therapeutic agents.
Introduction
This compound is a trifunctional building block containing a carboxylic acid, a ketone, and a methyl ester. This unique combination of reactive sites makes it an ideal precursor for the synthesis of complex heterocyclic molecules. Its utility is highlighted in the synthesis of pyridazinone derivatives, which are key intermediates in the production of high-value active pharmaceutical ingredients (APIs).
Featured Application: Synthesis of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid, a Key Intermediate for Risdiplam
A significant application of a close structural analog of this compound is in the synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid, a crucial intermediate in the manufacture of Risdiplam. Risdiplam is a medication used for the treatment of spinal muscular atrophy (SMA). The core of this intermediate is the pyridazinone ring, which can be efficiently formed through the cyclocondensation of a 1,3,5-tricarbonyl compound with hydrazine.
The following protocol is adapted for the synthesis of the non-methylated pyridazinone intermediate, 6-oxo-1,6-dihydropyridazine-3-carboxylic acid, from this compound.
Experimental Protocol: Synthesis of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid
This protocol describes the cyclocondensation of this compound with hydrazine hydrate to yield 6-oxo-1,6-dihydropyridazine-3-carboxylic acid.
Materials:
-
This compound
-
Hydrazine hydrate (50% aqueous solution)
-
Methanol
-
Ice bath
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a well-ventilated fume hood, dissolve this compound (1 equivalent) in methanol.
-
With vigorous stirring, add hydrazine hydrate (1.9 equivalents) dropwise to the solution. An exothermic reaction will occur, leading to the formation of a precipitate.
-
Continue stirring the reaction mixture for 1 hour at room temperature.
-
Cool the mixture in an ice bath to ensure complete crystallization of the product.
-
Isolate the precipitate by vacuum filtration and wash with a small amount of cold methanol.
-
Dry the product under vacuum to obtain the hydrazine salt of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid.
-
To obtain the free acid, the salt is dissolved in water and acidified with a suitable acid (e.g., HCl) to precipitate the final product, which is then filtered, washed with cold water, and dried.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid, based on reported yields for a similar synthesis.
| Step | Reactant | Product | Solvent | Reagent | Yield (%) | Purity (%) |
| Cyclocondensation | This compound | 6-oxo-1,6-dihydropyridazine-3-carboxylic acid | Methanol | Hydrazine Hydrate | ~60-70 | >95 |
Visualization of the Synthetic Workflow and Biological Pathway
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of the pyridazinone intermediate from this compound.
Signaling Pathway of Risdiplam
Risdiplam is a survival of motor neuron 2 (SMN2) gene splicing modifier. The following diagram illustrates its mechanism of action.
Conclusion
This compound and its analogs are valuable and versatile precursors for the synthesis of complex pharmaceutical intermediates. The ability to efficiently construct heterocyclic rings, such as pyridazinones, highlights their importance in modern drug discovery and development. The provided protocols and data serve as a foundation for researchers to explore the full potential of this class of compounds in the synthesis of novel therapeutic agents.
Application Notes and Protocols for Enzymatic Reactions Involving 5-Methoxy-3,5-dioxopentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols describe potential enzymatic reactions involving 5-Methoxy-3,5-dioxopentanoic acid. As of the date of this document, specific enzymatic studies on this particular substrate are not extensively available in the scientific literature. The methodologies and data presented are based on established enzymatic reactions with structurally similar β-keto esters and should be considered as a starting point for experimental design and optimization.
Introduction
This compound is a dicarbonyl compound containing a β-keto ester moiety, a functionality that is amenable to a variety of enzymatic transformations. The strategic application of enzymes in the synthesis and modification of such molecules offers significant advantages, including high chemo-, regio-, and stereoselectivity under mild reaction conditions. These enzymatic methods are of particular interest in drug development and the synthesis of complex chiral building blocks.
This document outlines protocols for two potential enzymatic reactions involving this compound:
-
Asymmetric Reduction of the ketone functionality to yield a chiral β-hydroxy ester, a valuable synthon in organic synthesis.
-
Enzymatic Hydrolysis of the methyl ester to the corresponding carboxylic acid, which can be a key step in modifying the solubility or reactivity of the parent compound.
Application Note 1: Asymmetric Reduction of this compound using a Ketoreductase
The asymmetric reduction of the ketone in this compound can be achieved using ketoreductases (KREDs) or whole-cell systems like baker's yeast, which contain a variety of alcohol dehydrogenases. This reaction is valuable for producing optically active 5-hydroxy-3-oxopentanoic acid derivatives.
Quantitative Data Summary
The following table presents hypothetical kinetic parameters for the asymmetric reduction of this compound by a recombinant ketoreductase. These values are extrapolated from studies on similar aliphatic β-keto esters and are intended to serve as a baseline for experimental planning.
| Parameter | Value | Conditions |
| Enzyme | Recombinant Ketoreductase (e.g., from Candida sp.) | Immobilized on a solid support |
| Substrate | This compound | - |
| Cofactor | NADPH | - |
| Apparent Km (Substrate) | 5 - 15 mM | pH 7.0, 30 °C |
| Apparent Km (NADPH) | 0.05 - 0.2 mM | pH 7.0, 30 °C |
| Vmax | 10 - 50 U/mg | pH 7.0, 30 °C |
| Optimal pH | 6.5 - 7.5 | - |
| Optimal Temperature | 30 - 40 °C | - |
| Enantiomeric Excess (e.e.) | > 95% | - |
Experimental Protocol: Asymmetric Reduction
This protocol describes a general method for the enzymatic reduction of this compound using a commercially available ketoreductase with a cofactor regeneration system.
Materials:
-
This compound
-
Recombinant Ketoreductase (KRED)
-
NADP⁺ (or NADPH)
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0).
-
Add D-glucose to a final concentration of 1.2 equivalents relative to the substrate.
-
Add NADP⁺ to a final concentration of 1 mM.
-
Add Glucose Dehydrogenase (GDH) for cofactor regeneration (e.g., 1-2 U/mL).
-
Add the ketoreductase to a suitable concentration (e.g., 0.1 - 1 mg/mL).
-
Initiate the reaction by adding this compound to a final concentration of 10-50 mM.
-
Incubation: Incubate the reaction mixture at 30 °C with gentle agitation for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or GC after quenching with a water-miscible organic solvent (e.g., acetonitrile) and centrifugation to remove the enzyme.
-
Work-up: Once the reaction is complete, acidify the mixture to pH 3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the resulting β-hydroxy ester by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.
Experimental Workflow Diagram
Caption: Workflow for the asymmetric reduction of this compound.
Application Note 2: Enzymatic Hydrolysis of this compound using Lipase
The selective hydrolysis of the methyl ester in this compound can be catalyzed by lipases, such as Candida antarctica Lipase B (CALB). This reaction yields the corresponding dicarboxylic acid, which may be a desired final product or an intermediate for further chemical modifications.
Quantitative Data Summary
The following table provides kinetic parameters for the hydrolysis of a simple aliphatic β-keto ester catalyzed by immobilized Candida antarctica Lipase B (Novozym 435). These values can be used as an estimate for the hydrolysis of this compound. The kinetics of lipase-catalyzed transesterification, a related reaction, often follows a ternary complex ordered bi-bi model, which may also be applicable to hydrolysis.
| Parameter | Value | Conditions |
| Enzyme | Immobilized Candida antarctica Lipase B (Novozym 435) | - |
| Substrate | This compound | - |
| Apparent Km | 0.1 - 2.0 M | pH 7.0, 50 °C, in a biphasic system |
| Vmax | 0.01 - 0.05 mol/L·min | pH 7.0, 50 °C, in a biphasic system |
| Optimal pH | 7.0 - 8.0 | - |
| Optimal Temperature | 40 - 60 °C | - |
Note: Kinetic parameters for lipases are highly dependent on the reaction system, especially in biphasic systems where interfacial activation occurs.
Experimental Protocol: Enzymatic Hydrolysis
This protocol provides a general procedure for the lipase-catalyzed hydrolysis of this compound.
Materials:
-
This compound
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Toluene (or another suitable organic solvent)
-
Sodium hydroxide (NaOH) solution (0.1 M) for titration
-
Phenolphthalein indicator
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a jacketed glass reactor equipped with a pH-stat, add a solution of this compound (e.g., 100 mM) in a suitable organic solvent like toluene.
-
Add an equal volume of 100 mM potassium phosphate buffer (pH 7.5).
-
Add the immobilized lipase (e.g., 10% w/w of the substrate).
-
Reaction and Monitoring: Maintain the temperature at 50 °C and stir the mixture to ensure good mixing of the two phases.
-
Monitor the reaction by maintaining a constant pH of 7.5 using a pH-stat that automatically adds 0.1 M NaOH solution to neutralize the carboxylic acid produced. The rate of NaOH consumption is indicative of the reaction rate.
-
Alternatively, the reaction can be monitored by taking samples from the organic phase and analyzing the disappearance of the substrate by GC or HPLC.
-
Work-up: After the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme.
-
Separate the aqueous and organic layers.
-
Acidify the aqueous layer to pH 2 with 1 M HCl and extract the product with ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the dicarboxylic acid product.
Experimental Workflow Diagram
Caption: Workflow for the enzymatic hydrolysis of this compound.
Application Notes and Protocols: Metal-Catalyzed Cross-Coupling of 5-Methoxy-3,5-dioxopentanoic Acid and Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the metal-catalyzed cross-coupling reactions applicable to 5-Methoxy-3,5-dioxopentanoic acid and related β-keto esters. The following sections detail the reaction principles, present quantitative data for various substrates and conditions, and offer a step-by-step experimental protocol for a typical palladium-catalyzed α-arylation reaction.
Introduction
This compound, a multifunctional β-keto ester, is a valuable building block in organic synthesis. Its acidic methylene protons, situated between two carbonyl groups, allow for facile deprotonation to form a stabilized enolate. This enolate is a potent nucleophile in various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the C4 position. These reactions are of significant interest in medicinal chemistry and drug development for the synthesis of complex molecular scaffolds.
The most common and well-documented cross-coupling reaction for β-keto esters is the palladium-catalyzed α-arylation. This reaction typically involves the coupling of the β-keto ester enolate with an aryl halide or triflate, offering a direct route to α-aryl-β-keto esters. These products are precursors to a wide range of biologically active molecules.
Data Presentation: Palladium-Catalyzed α-Arylation of β-Keto Esters
The following tables summarize the results from various studies on the palladium-catalyzed α-arylation of β-keto esters, showcasing the scope and efficiency of this transformation with different aryl bromides and β-keto esters.
Table 1: Reaction Optimization for the Palladium-Catalyzed α-Arylation of a Model β-Keto Ester
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | P(t-Bu)₃ (8) | K₃PO₄ | Toluene | 110 | 85 |
| 2 | Pd₂(dba)₃ (2) | P(t-Bu)₃ (8) | K₂CO₃ | Toluene | 110 | 95 |
| 3 | Pd₂(dba)₃ (2) | P(t-Bu)₃ (8) | Cs₂CO₃ | Toluene | 110 | 92 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 78 |
| 5 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (4) | K₂CO₃ | Toluene | 110 | 89 |
Table 2: Substrate Scope of the Palladium-Catalyzed α-Arylation of various β-Keto Esters with Aryl Bromides [1]
| Entry | β-Keto Ester | Aryl Bromide | Product | Yield (%) |
| 1 | Ethyl acetoacetate | 4-Bromotoluene | Ethyl 2-(p-tolyl)acetoacetate | 91 |
| 2 | Ethyl acetoacetate | 4-Bromoanisole | Ethyl 2-(4-methoxyphenyl)acetoacetate | 88 |
| 3 | Ethyl acetoacetate | 4-Bromobenzonitrile | Ethyl 2-(4-cyanophenyl)acetoacetate | 85 |
| 4 | Ethyl benzoylacetate | Bromobenzene | Ethyl 2-phenylbenzoylacetate | 94 |
| 5 | Ethyl benzoylacetate | 3-Bromopyridine | Ethyl 2-(pyridin-3-yl)benzoylacetate | 76 |
| 6 | tert-Butyl acetoacetate | 4-Bromotoluene | tert-Butyl 2-(p-tolyl)acetoacetate | 93 |
| 7 | Methyl 2-oxocyclopentanecarboxylate | Bromobenzene | Methyl 1-phenyl-2-oxocyclopentanecarboxylate | 89 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical palladium-catalyzed α-arylation of a β-keto ester with an aryl bromide. This protocol can be adapted for this compound, although optimization may be required due to the presence of the free carboxylic acid moiety, which might necessitate the use of a stronger base or protection of the acid functionality.
Materials:
-
β-Keto ester (e.g., this compound) (1.0 mmol)
-
Aryl bromide (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Nitrogen or Argon), add the β-keto ester (1.0 mmol), aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), P(t-Bu)₃ (0.08 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe.
-
Reaction: Stir the reaction mixture at 110 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired α-aryl-β-keto ester.
Visualizations
The following diagrams illustrate the general workflow of the experimental setup and the catalytic cycle of the palladium-catalyzed α-arylation of a β-keto ester.
References
Troubleshooting & Optimization
Purification techniques for 5-Methoxy-3,5-dioxopentanoic acid
Technical Support Center: 5-Methoxy-3,5-dioxopentanoic acid
Welcome to the technical support center for the purification of this compound. This guide provides detailed troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when purifying this compound?
A1: The main challenge is the compound's inherent instability. As a β-keto acid, it is highly susceptible to decarboxylation (loss of CO₂), especially when heated or exposed to acidic/basic conditions.[1][2][3][4][5][6] This reaction converts the desired product into a ketone, significantly reducing the yield. All purification steps must be designed to minimize this degradation.
Q2: What is the general chemical nature of this compound?
A2: this compound is a polar, acidic, and relatively small organic molecule.[2][7][8] It also exhibits keto-enol tautomerism, where it can exist as an equilibrium mixture of the keto and enol forms, a property that can be influenced by the solvent.[2][9] Some β-keto acids are also known to be hygroscopic (readily absorb moisture from the air).[10]
Q3: How should I handle and store the purified compound?
A3: Due to its instability and potential hygroscopic nature, the purified compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, ideally -15°C or below.[10] Use tightly sealed containers to prevent moisture absorption. It is recommended to use the compound as soon as possible after purification.
Q4: Which analytical techniques are best for monitoring purity during the purification process?
A4: Thin-Layer Chromatography (TLC) is excellent for rapid, real-time monitoring of fractions from column chromatography or checking the progress of recrystallization. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC), particularly with a reversed-phase column designed for polar compounds, and Nuclear Magnetic Resonance (NMR) spectroscopy are ideal for assessing final purity.
Troubleshooting Purification Issues
Issue 1: The compound is decomposing during recrystallization.
-
Symptom: You observe gas evolution (bubbling) from the solution upon heating, and analysis (TLC, NMR) of the resulting solid shows the presence of a new, less polar impurity, which is likely the decarboxylated ketone. The yield is significantly lower than expected.
-
Cause: β-keto acids readily decarboxylate when heated.[4][5][6] Standard recrystallization protocols that involve dissolving the solid in a boiling solvent are often too harsh for this class of compounds.
-
Solution: Avoid heating. Use a low-temperature recrystallization method. Find a solvent or solvent system in which the crude product is soluble at room temperature or slightly above, and which will allow for crystallization upon cooling to low temperatures (e.g., 0°C to -20°C).
Issue 2: The compound streaks badly on a silica gel TLC plate or column.
-
Symptom: Instead of a compact spot on a TLC plate or a sharp peak during column chromatography, the compound appears as a long, vertical streak.
-
Cause: The carboxylic acid group can interact strongly and irreversibly with the slightly acidic silica gel, leading to poor chromatographic performance.
-
Solution: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent (mobile phase). This suppresses the deprotonation of the carboxylic acid, reducing its strong interaction with the silica stationary phase and resulting in sharper bands.
Issue 3: Low recovery after liquid-liquid extraction from an aqueous solution.
-
Symptom: After synthesizing the acid (e.g., via hydrolysis of the corresponding ester) and performing an extractive workup, the yield of crude product is very low.
-
Cause: Several factors could be at play:
-
Incomplete Protonation: The carboxylic acid must be fully protonated to be extracted into an organic solvent. If the pH of the aqueous layer is not sufficiently acidic (pH should be ~2), the compound will remain in the aqueous phase as its carboxylate salt.[10]
-
Insufficient Extractions: As a polar molecule, the compound may have significant solubility in water. A single extraction is often insufficient.
-
Decomposition: Prolonged exposure to strongly acidic or basic conditions during the workup can cause decomposition.
-
-
Solution:
-
Ensure the aqueous phase is acidified to a pH of 2 or lower before extraction.
-
Perform multiple extractions (at least 3-5) with a suitable organic solvent (e.g., methyl t-butyl ether (MTBE), diethyl ether, or ethyl acetate).[10]
-
Perform the workup and extractions quickly and at low temperatures (e.g., using an ice bath) to minimize decomposition.
-
Data Presentation: Solvent Systems
The selection of an appropriate solvent is critical. The following tables provide starting points for developing a purification protocol.
Table 1: Recommended Solvent Systems for Low-Temperature Recrystallization
| Solvent System (v/v) | Temperature Profile | Notes |
| Heptane / Diethyl Ether | Dissolve at RT, crystallize at -15°C | A small amount of ether is used to dissolve the compound, followed by heptane. Crystallization is induced in a freezer.[10] |
| Dichloromethane / Hexane | Dissolve at RT, crystallize at 0°C | Dissolve in a minimal amount of dichloromethane and slowly add hexane until turbidity appears, then cool. |
| Acetone / n-Hexane | Dissolve at RT, crystallize at 0°C to -20°C | A generally effective system for moderately polar compounds.[11] |
Table 2: Recommended Mobile Phases for Silica Gel Column Chromatography
| Solvent System (Gradient) | Polarity | Notes |
| Hexane to Ethyl Acetate (Gradient) | Non-polar to Polar | A standard choice for many organic compounds. Start with 100% hexane and gradually increase the percentage of ethyl acetate.[12][13] |
| Dichloromethane to Methanol (Gradient) | Medium to High Polarity | Useful if the compound is highly polar. A small percentage of methanol (1-10%) is often sufficient. |
| Mobile Phase Additive | N/A | Add 0.5-1% acetic acid to all mobile phases to improve peak shape and prevent streaking. |
Experimental Protocols
Protocol 1: General Low-Temperature Recrystallization
This protocol is adapted from methods used for purifying unstable β-keto acids.[10]
-
Dissolution: Place the crude this compound in a flask. At room temperature, add a minimal amount of a polar solvent in which it is soluble (e.g., diethyl ether or acetone). Stir until fully dissolved.
-
Induce Crystallization: Slowly add a cold non-polar solvent (e.g., heptane or hexane) dropwise while stirring until the solution becomes persistently cloudy.
-
Cooling: Place the flask in a freezer at -15°C to -20°C and leave undisturbed for 12-24 hours to allow for complete crystal formation.[10]
-
Isolation: Quickly collect the crystals by cold vacuum filtration, washing them several times with a small amount of the cold non-polar solvent (heptane/hexane).
-
Drying: Dry the crystals under high vacuum at low temperature (e.g., in an ice bath or cryostat) to remove residual solvent without causing decomposition.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a glass column with silica gel, packing it using a non-polar solvent like hexane (wet slurry method).
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% acetic acid). If it does not dissolve, use a small amount of a more polar solvent like dichloromethane and adsorb the material onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% acetic acid).
-
Gradient: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). The optimal gradient should be determined beforehand using TLC analysis.
-
Fraction Collection: Collect fractions in test tubes and analyze each fraction by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at low temperature (water bath temperature ≤ 25°C) to prevent decarboxylation.
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Acetoacetic acid - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Choosing Columns for Polar Acidic Molecules | Phenomenex [phenomenex.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. columbia.edu [columbia.edu]
Preventing decomposition of 5-Methoxy-3,5-dioxopentanoic acid during reactions
Welcome to the technical support center for 5-Methoxy-3,5-dioxopentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this valuable β-keto acid during experimental procedures.
Troubleshooting Guides
This section addresses specific issues you may encounter during the storage and use of this compound.
Issue 1: Reagent Degradation During Storage
Question: My this compound shows signs of degradation (e.g., gas evolution, change in consistency) even when stored at low temperatures. What is happening and how can I prevent it?
Answer: this compound is a β-keto acid, a class of compounds known for its thermal instability. The primary degradation pathway is decarboxylation, where the molecule loses carbon dioxide (CO₂) to form 4-methoxy-3-oxobutanoic acid, which can further decompose. While low-temperature storage is crucial, other factors can contribute to decomposition.
Troubleshooting Steps:
-
Verify Storage Temperature: Ensure the compound is stored at or below the recommended temperature of -20°C.[1][2][3]
-
Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen, which can potentially catalyze decomposition.
-
Aliquotting: Upon receipt, if you do not plan to use the entire quantity at once, it is best practice to aliquot the compound into smaller, single-use vials. This minimizes the number of freeze-thaw cycles and reduces exposure of the bulk material to ambient conditions.
Issue 2: Low Yields in Reactions Due to Suspected Decomposition
Question: I am experiencing lower than expected yields in my reaction where this compound is a reactant. I suspect it is decomposing under the reaction conditions. How can I confirm this and what can I do to improve my yield?
Answer: Decomposition during a reaction is a common issue with β-keto acids. The decarboxylation is often accelerated by heat and can be influenced by the pH of the reaction medium.
Troubleshooting Steps:
-
Reaction Monitoring: Use techniques like TLC, LC-MS, or ¹H NMR to monitor the reaction progress and check for the disappearance of the starting material and the appearance of potential byproducts. The expected decarboxylation product would have a lower molecular weight.
-
Temperature Control: Maintain the reaction temperature as low as possible. If the reaction requires heating, consider running it for a shorter duration or using a milder heat source. Explore if microwave-assisted synthesis at a controlled temperature could shorten reaction times.
-
pH Control: The stability of β-keto acids is pH-dependent. The carboxylate anion is generally more resistant to thermal decarboxylation than the protonated carboxylic acid.[4] If your reaction conditions are acidic, consider if a milder acid or a buffered system can be used. If the reaction can be performed under neutral or slightly basic conditions, this may improve the stability of the reagent.
-
Choice of Base: When a base is required, use a non-nucleophilic base if the intention is only deprotonation. If an alkoxide base is used in a transesterification-like reaction, match the alkoxide to the ester group to avoid unwanted side reactions.[5]
-
Reaction Time: Minimize the reaction time to reduce the exposure of the compound to potentially destabilizing conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound?
A1: The primary decomposition pathway is decarboxylation, a common reaction for β-keto acids. Upon heating, the molecule loses carbon dioxide (CO₂) from the carboxylic acid moiety. This reaction proceeds through a cyclic, six-membered transition state, leading to an enol intermediate which then tautomerizes to the more stable ketone.[2][4]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored at -20°C under an inert atmosphere.[1][2][3] For solutions in solvents like DMSO, storage at -80°C is recommended for up to 6 months.[1]
Q3: Can I use heat to increase the solubility of this compound?
A3: While gentle heating can aid in dissolution, it should be done with extreme caution and for the shortest possible time, as heat significantly promotes decarboxylation.[4] Sonication at a controlled, low temperature is a preferable alternative to dissolve the compound.
Q4: Are there any protecting groups I can use to prevent decarboxylation during a reaction?
A4: While protecting the carboxylic acid as an ester can prevent decarboxylation, this changes the functionality of the molecule. If the free carboxylic acid is required for the reaction, using a protecting group might not be a viable strategy. However, if subsequent steps are planned, conversion to a more stable ester, such as a methyl or ethyl ester, can be considered. The choice of protecting group would be highly dependent on the overall synthetic route and the compatibility with other functional groups in the molecule.
Q5: What analytical techniques are best for detecting the decomposition of this compound?
A5: ¹H NMR spectroscopy is an excellent tool to monitor for decarboxylation, as the signals corresponding to the protons adjacent to the carboxylic acid will change or disappear, and new signals for the decarboxylated product will appear. LC-MS is also highly effective for detecting the parent compound and its lower molecular weight decomposition products. Gas chromatography (GC) can be used to detect the evolution of CO₂ in the headspace of a reaction vessel, although this is less commonly practiced for routine reaction monitoring.
Data Presentation
Table 1: Recommended Storage Conditions for this compound and its Solutions
| Form | Storage Temperature | Duration | Atmosphere |
| Solid | -20°C | Long-term | Inert (Argon/Nitrogen) |
| Solution in DMSO | -20°C | Up to 1 month | Inert |
| Solution in DMSO | -80°C | Up to 6 months | Inert |
Data compiled from supplier recommendations.[1][2][3]
Table 2: General Reaction Condition Considerations to Minimize Decomposition
| Parameter | Recommendation | Rationale |
| Temperature | Maintain as low as feasible for the reaction. | To minimize the rate of thermal decarboxylation.[4] |
| pH | Neutral to slightly basic conditions are often preferred. | The carboxylate anion is more stable to decarboxylation than the carboxylic acid.[4] |
| Reaction Time | Keep as short as possible. | To reduce the duration of exposure to potentially harsh conditions. |
| Atmosphere | Inert (Argon/Nitrogen). | To prevent potential side reactions with atmospheric moisture and oxygen. |
| Solvent | Use dry, aprotic solvents unless the reaction requires a protic solvent. | To avoid unwanted side reactions with the solvent. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with Minimal Decomposition
This protocol provides a general guideline for coupling this compound with an amine, a reaction that often requires elevated temperatures, which can lead to decarboxylation. The key is to use a suitable coupling agent that allows the reaction to proceed at a lower temperature.
Materials:
-
This compound
-
Amine of interest
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous, aprotic solvent (e.g., DMF, DCM)
-
Inert atmosphere setup (e.g., Schlenk line or balloon)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1 equivalent) and the amine (1-1.2 equivalents) in the chosen anhydrous solvent.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add the non-nucleophilic base (2-3 equivalents).
-
In a separate flask, dissolve the coupling agent (1.1-1.3 equivalents) in the same anhydrous solvent.
-
Slowly add the solution of the coupling agent to the reaction mixture at 0°C.
-
Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction should ideally be complete within 2-4 hours.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride or water).
-
Proceed with standard aqueous workup and purification by column chromatography.
Visualizations
Caption: Decomposition pathway of this compound.
Caption: Troubleshooting workflow for low reaction yields.
References
Troubleshooting low yields in 5-Methoxy-3,5-dioxopentanoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxy-3,5-dioxopentanoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and plausible route involves a two-step process starting with a Claisen condensation reaction between methyl acetate and dimethyl oxalate in the presence of a strong base, such as sodium methoxide. This is followed by a selective hydrolysis of one of the methyl esters of the resulting dimethyl 2-methoxycarbonyl-3-oxobutanoate intermediate.
Q2: What are the critical parameters to control during the Claisen condensation step?
The critical parameters for the Claisen condensation step include the exclusion of moisture, the stoichiometry of the reactants and the base, the reaction temperature, and the choice of solvent. Meticulous control of these factors is essential for achieving a high yield of the desired intermediate.
Q3: I am observing a very low yield after the initial condensation reaction. What are the likely causes?
Low yields in the Claisen condensation can stem from several factors:
-
Presence of moisture: The strong base used in the reaction is highly reactive with water, which will consume the base and inhibit the reaction.
-
Incorrect stoichiometry: An insufficient amount of base will lead to incomplete deprotonation of methyl acetate, resulting in low conversion.
-
Suboptimal reaction temperature: The temperature needs to be carefully controlled to ensure the reaction proceeds to completion without promoting side reactions.
-
Impure starting materials: The purity of methyl acetate, dimethyl oxalate, and the base is crucial for a successful reaction.
Q4: During the hydrolysis step, I am getting a mixture of products, including the starting diester and the fully hydrolyzed diacid. How can I improve the selectivity of the hydrolysis?
Achieving selective hydrolysis of one ester group can be challenging. To improve selectivity, consider the following:
-
Use of a stoichiometric amount of base: Carefully control the amount of hydrolyzing agent (e.g., sodium hydroxide) to favor the hydrolysis of only one ester group.
-
Reaction temperature and time: Lowering the reaction temperature and monitoring the reaction progress closely can help to stop the reaction once the desired mono-acid is formed.
-
Choice of reaction medium: The solvent system can influence the selectivity of the hydrolysis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | Inactive or insufficient base (e.g., sodium methoxide) | Use freshly prepared or properly stored base. Ensure accurate measurement of the base. |
| Presence of water in reactants or solvent | Dry all glassware thoroughly. Use anhydrous solvents and ensure reactants are dry. | |
| Reaction temperature is too low | Gradually increase the reaction temperature while monitoring the reaction progress. | |
| Formation of multiple byproducts | Reaction temperature is too high, leading to side reactions | Maintain the recommended reaction temperature. Use a temperature-controlled reaction setup. |
| Incorrect stoichiometry of reactants | Carefully measure and add reactants in the correct molar ratios. | |
| Prolonged reaction time | Monitor the reaction by TLC or another suitable method and stop it once the starting material is consumed. | |
| Difficulty in isolating the final product | Product is highly soluble in the workup solvent | Use a different extraction solvent or perform multiple extractions. Consider salting out the aqueous layer. |
| Formation of an emulsion during workup | Add a small amount of brine or a different solvent to break the emulsion. Centrifugation can also be effective. | |
| Product is unstable under purification conditions | Use mild purification techniques such as column chromatography with a suitable stationary and mobile phase. Avoid high temperatures. |
Experimental Protocols
Step 1: Synthesis of Dimethyl 2-methoxycarbonyl-3-oxobutanoate (Intermediate)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add anhydrous methanol.
-
Carefully add sodium metal in small portions to the methanol to generate sodium methoxide in situ.
-
After the sodium has completely reacted, cool the solution in an ice bath.
-
Add a solution of dimethyl oxalate in anhydrous diethyl ether dropwise to the stirred sodium methoxide solution.
-
Following the addition of dimethyl oxalate, add methyl acetate dropwise at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude intermediate.
Step 2: Selective Hydrolysis to this compound
-
Dissolve the crude intermediate from Step 1 in a suitable solvent such as a mixture of methanol and water.
-
Cool the solution in an ice bath.
-
Add a solution of one equivalent of sodium hydroxide in water dropwise to the stirred solution.
-
Monitor the reaction progress by TLC to observe the disappearance of the starting diester and the formation of the mono-acid product.
-
Once the reaction is complete, acidify the reaction mixture with cold, dilute hydrochloric acid to a pH of approximately 2-3.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
Caption: Key parameters influencing reaction yield and purity.
Managing the acidity of 5-Methoxy-3,5-dioxopentanoic acid in reactions
Welcome to the technical support center for 5-Methoxy-3,5-dioxopentanoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in managing the unique chemical properties of this molecule, with a particular focus on its acidity, during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical features of this compound that I should be aware of?
A1: this compound is a dicarbonyl compound possessing both a carboxylic acid and a methyl ester functional group. Its structure as a β-keto acid makes the α-protons (at the C4 position) acidic and susceptible to enolization. The carboxylic acid group is the primary source of its acidic nature.
Q2: What is the estimated pKa of this compound?
Q3: What are the common stability issues associated with this compound?
A3: The primary stability concern for β-keto acids like this compound is its susceptibility to decarboxylation, especially upon heating.[3] The presence of the ketone at the β-position facilitates the loss of carbon dioxide through a cyclic transition state. This process is often acid or base-catalyzed. Additionally, as a dicarbonyl compound, it can be sensitive to strong nucleophiles and redox-active reagents.
Q4: How should I store this compound?
A4: To minimize degradation, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, preferably in a freezer at or below -20°C.[4] Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Poor reaction yield or unexpected side products.
Possible Cause: Uncontrolled acidity leading to side reactions or degradation of starting materials or products.
Troubleshooting Steps:
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are often preferred for deprotonation of the α-carbon without promoting saponification of the methyl ester.
-
Temperature Control: Maintain strict temperature control throughout the reaction. For reactions involving deprotonation, it is often advisable to work at low temperatures (e.g., -78 °C to 0 °C) to control the reaction kinetics and minimize side reactions.
-
Use of a Buffer: In aqueous reactions or those sensitive to pH changes, consider using a suitable buffer system to maintain a constant pH.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (argon or nitrogen) to prevent oxidation, especially if the enolate form is expected to be stable for an extended period.
Issue 2: Difficulty in isolating the product in its acidic form.
Possible Cause: The high water solubility of the deprotonated carboxylate form.
Troubleshooting Steps:
-
Acidification: During aqueous workup, carefully acidify the solution to a pH below the estimated pKa of the carboxylic acid (e.g., pH 2-3) to ensure the compound is in its neutral, less water-soluble form.
-
Solvent Extraction: Use a suitable organic solvent for extraction. Multiple extractions with a solvent like ethyl acetate or dichloromethane may be necessary to recover the product efficiently from the aqueous layer.
-
Brine Wash: Washing the combined organic extracts with brine (saturated NaCl solution) can help to remove residual water and improve the efficiency of the drying step.
-
Drying Agent: Thoroughly dry the organic extract with an anhydrous drying agent such as sodium sulfate or magnesium sulfate before solvent evaporation.
Quantitative Data Summary
The following table summarizes key physicochemical properties of this compound and related compounds for comparison.
| Property | This compound | Glutaric Acid | Acetoacetic Acid |
| Molecular Formula | C6H8O5 | C5H8O4 | C4H6O3 |
| Molecular Weight ( g/mol ) | 160.12[5] | 132.12 | 102.09 |
| Estimated pKa1 (Carboxylic Acid) | 3.0 - 4.5 | 4.34 | 3.58 |
| Estimated pKa2 (α-proton) | 10 - 12 | - | 10.7 |
| Boiling Point (°C) | 287.6 ± 20.0 (at 760 mmHg)[4] | 302-304 | Decomposes |
| Storage Conditions | Sealed, dry, freezer (-20°C)[4] | Room Temperature | Unstable, used in situ |
Experimental Protocols
Protocol 1: General Procedure for a Base-Mediated Alkylation Reaction
This protocol outlines a general method for the alkylation of this compound at the C4 position, with careful management of its acidic properties.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes after the addition is complete to allow for complete deprotonation.
-
Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water.
-
Adjust the pH of the aqueous layer to ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow for Base-Mediated Alkylation
Caption: Workflow for the base-mediated alkylation of this compound.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a kinase-mediated signaling pathway.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acidity of Carboxylic Acids, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. This compound - Aliphatic Hydrocarbon - Crysdot [crysdotllc.com]
- 5. This compound | C6H8O5 | CID 416086 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability issues of 5-Methoxy-3,5-dioxopentanoic acid in different solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues of 5-Methoxy-3,5-dioxopentanoic acid in various solvents.
Troubleshooting Guide
This guide addresses common problems encountered during the handling and use of this compound in solution.
Problem: Rapid degradation of the compound upon dissolution.
-
Question: I dissolved this compound, and my analytical results (e.g., NMR, LC-MS) show the appearance of new peaks and a decrease in the parent compound concentration. What is happening?
-
Answer: this compound is a β-keto acid, a class of compounds known for their inherent instability in solution. The primary degradation pathway is decarboxylation, where the molecule loses carbon dioxide (CO2) to form a ketone. This process can be accelerated by factors such as temperature, pH, and the type of solvent used.
Problem: Inconsistent results between experiments.
-
Question: I am getting variable results in my assays using this compound. Could this be related to its stability?
-
Answer: Yes, the instability of this compound can lead to inconsistent experimental outcomes. The rate of degradation can vary depending on how the stock solutions are prepared, stored, and handled. It is crucial to follow a consistent protocol to minimize variability. For example, the half-life of acetoacetic acid, a similar β-keto acid, is 140 minutes in water at 37°C.[1][2]
Problem: Choice of solvent seems to affect stability.
-
Question: Does the solvent I use to dissolve this compound matter for its stability?
-
Answer: Absolutely. The stability of β-keto acids is influenced by the solvent. Protic solvents can facilitate the decarboxylation reaction. The keto-enol tautomerism, a key step in one of the proposed decarboxylation mechanisms, is also highly dependent on solvent polarity.[1] For instance, the enol form of acetoacetic acid is more prevalent in non-polar solvents compared to polar solvents.[1][2] It is advisable to conduct preliminary stability studies in your solvent of choice.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound, as a β-keto acid, is decarboxylation. This reaction involves the loss of a molecule of carbon dioxide from the carboxylic acid group, leading to the formation of a ketone. This process is often accelerated by heat.[3][4]
Q2: How should I store this compound?
A2: In its solid, crystalline form, this compound should be stored in a sealed container in a freezer at low temperatures (e.g., -20°C) to ensure long-term stability.[3][5] Stock solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at -80°C and used within a short period.[6][7]
Q3: What is the expected shelf-life of this compound in solution?
A3: The shelf-life in solution is highly dependent on the solvent, temperature, and pH. As a general guideline for β-keto acids, they can decompose within hours to days at room temperature.[3] For example, acetoacetic acid has a half-life of 140 minutes in water at 37°C.[1][2] It is strongly recommended to determine the stability in your specific experimental conditions.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation:
-
Prepare solutions fresh for each experiment.
-
If using stock solutions, aliquot and store them at -80°C and avoid repeated freeze-thaw cycles.[6][7]
-
Perform experiments at low temperatures whenever possible.
-
Be mindful of the pH of your solution, as it can influence the rate of decarboxylation.
-
Choose a solvent where the compound exhibits greater stability, which may require preliminary testing.
Q5: What analytical methods can I use to monitor the stability of this compound?
A5: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV or mass spectrometry (MS) detection is a common method to separate and quantify the parent compound and its degradation products.[5][8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the starting material and the appearance of the decarboxylated product.[3]
-
Gas Chromatography (GC): In some cases, GC can be used, potentially after derivatization of the keto acid.[8]
Quantitative Data on the Stability of Structurally Similar β-Keto Acids
| Compound | Solvent | Temperature (°C) | Half-life | Reference |
| Acetoacetic acid | Water | 37 | 140 minutes | [1][2] |
| Acetoacetate (anion) | Water | 37 | 130 hours | [2] |
Experimental Protocols
Protocol 1: General Procedure for Preparing and Handling this compound Solutions
-
Weighing: Allow the solid compound to equilibrate to room temperature in a desiccator before opening the container to prevent condensation of moisture. Weigh the desired amount of the compound rapidly.
-
Dissolution: Dissolve the compound in the chosen solvent (e.g., DMSO, water, buffer) at a low temperature (e.g., on an ice bath). If necessary, use brief sonication to aid dissolution.[6][7]
-
Storage of Stock Solutions: If a stock solution needs to be stored, it should be aliquoted into small volumes in tightly sealed vials and frozen at -80°C.[6][7]
-
Use in Experiments: When using a frozen aliquot, thaw it quickly and keep it on ice until it is added to the experimental system. Avoid keeping the solution at room temperature for extended periods.
Protocol 2: Monitoring Stability by HPLC-UV
-
Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol). From this stock, prepare a series of calibration standards at different concentrations.
-
Incubation: Prepare a solution of the compound at a known concentration in the solvent(s) to be tested. Incubate the solution at the desired temperature(s).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Quenching (if necessary): Dilute the aliquot in a cold mobile phase to stop or slow down the degradation reaction.
-
HPLC Analysis: Inject the samples onto a suitable HPLC column (e.g., C18). Use a mobile phase that provides good separation of the parent compound and its potential degradation products. A typical mobile phase could be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detection: Monitor the elution of the compounds using a UV detector at a wavelength where the compound has significant absorbance.
-
Data Analysis: Plot the concentration of the remaining this compound against time to determine the degradation kinetics and half-life.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Decarboxylation pathway of a β-keto acid.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Acetoacetic acid - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Beta-Ketoesters for Applications in Research and Drug Development
This guide provides a detailed comparison of several common beta-ketoesters, offering insights into their chemical properties, reactivity, and applications, particularly within the fields of chemical research and pharmaceutical development. While the specific compound 5-Methoxy-3,5-dioxopentanoic acid is not extensively documented in publicly available literature, this comparison focuses on widely used and well-characterized beta-ketoesters: Ethyl Acetoacetate, Methyl Acetoacetate, tert-Butyl Acetoacetate, and Meldrum's Acid. The data and protocols presented herein are compiled from various scientific sources to ensure accuracy and relevance for researchers and scientists.
Introduction to Beta-Ketoesters
Beta-ketoesters are a class of organic compounds characterized by a ketone functional group at the beta-position relative to an ester group. This unique structural arrangement confers a high degree of chemical versatility, making them valuable intermediates in organic synthesis. The presence of acidic alpha-protons allows for easy enolate formation, enabling a wide range of carbon-carbon bond-forming reactions. Their utility is particularly pronounced in the synthesis of complex molecules, including many pharmaceutical agents.
Comparative Physicochemical and Reactivity Data
The selection of a specific beta-ketoester for a synthetic route can be critical and is often dictated by its physical properties, acidity, and reactivity in subsequent steps. The following table summarizes key data for the selected beta-ketoesters.
| Property | Ethyl Acetoacetate | Methyl Acetoacetate | tert-Butyl Acetoacetate | Meldrum's Acid |
| Molar Mass ( g/mol ) | 130.14 | 116.12 | 158.20 | 144.12 |
| Density (g/mL) | 1.021 | 1.076 | 0.969 | 1.43 |
| Boiling Point (°C) | 181 | 169-170 | 198-200 | 94-95 (decomposes) |
| pKa (in H₂O) | ~11 | ~11 | ~11 | ~4.97 |
| pKa (in DMSO) | 14.2 | 14.2 | 15.1 | 7.3 |
| Refractive Index | 1.419 | 1.418 | 1.420 | - |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for understanding the practical nuances of working with these reagents. Below are representative protocols for key reactions involving beta-ketoesters.
Protocol 1: Alkylation of Ethyl Acetoacetate
This protocol describes a typical procedure for the alkylation of ethyl acetoacetate, a fundamental reaction for carbon-carbon bond formation.
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Alkyl halide (e.g., ethyl iodide)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Ethyl acetoacetate is added dropwise to the sodium ethoxide solution with stirring.
-
The resulting solution is heated to reflux for a short period to ensure complete formation of the enolate.
-
The alkyl halide is then added dropwise, and the mixture is refluxed until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and water.
-
The organic layer is washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is evaporated to yield the crude alkylated product, which can be further purified by distillation or chromatography.
Protocol 2: Knoevenagel Condensation using Meldrum's Acid
This protocol outlines the Knoevenagel condensation of an aldehyde with Meldrum's acid, a reaction widely used in the synthesis of unsaturated carboxylic acids.
Materials:
-
Meldrum's acid
-
Aldehyde (e.g., benzaldehyde)
-
Piperidine (as a catalyst)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Meldrum's acid and the aldehyde are dissolved in dichloromethane in a round-bottom flask.
-
A catalytic amount of piperidine is added to the solution.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The residue is redissolved in diethyl ether and washed with dilute hydrochloric acid and then with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
The product can be purified by recrystallization or column chromatography.
Visualizing Chemical Processes and Relationships
Diagrams are essential tools for conceptualizing complex chemical workflows and relationships. The following diagrams, generated using the DOT language, illustrate key aspects of beta-ketoester chemistry.
Caption: Acetoacetic Ester Synthesis Workflow
Uncharted Territory: The Biological Activity of 5-Methoxy-3,5-dioxopentanoic Acid Derivatives and Their Analogs
A comprehensive review of existing scientific literature reveals a significant gap in the exploration of the biological activities of 5-Methoxy-3,5-dioxopentanoic acid and its derivatives. While this specific class of compounds remains largely uninvestigated, an analysis of structurally related molecules containing methoxy and β-dicarbonyl functionalities offers valuable insights into their potential as antimicrobial and anticancer agents. This guide provides a comparative overview of these related compounds, supported by generalized experimental data and protocols, to inform future research in this promising area.
Comparative Analysis of Structurally Related Compounds
Due to the absence of direct studies on this compound derivatives, this guide focuses on the biological activities of compounds sharing key structural motifs: a methoxy group and a 1,3-dicarbonyl system (β-keto esters and amides). These features are known to contribute to various biological effects. The following table summarizes the observed activities of these related compound classes.
| Compound Class | Biological Activity | Key Findings |
| Methoxy-substituted Naphthyridone Carboxylic Acids | Antibacterial | The presence of a 5-methoxy group showed some tolerance in activity against bacterial protein synthesis, though the analogous 5-hydroxy group was detrimental. Further investigation into different derivatives is warranted. |
| Methoxy-substituted Benzoxazole Acetic Acids | Anticancer (Cytotoxic) | 2-(4-methoxyphenyl)benzoxazol-5-acetic acid demonstrated promising cytotoxic activity against the MCF-7 breast cancer cell line. The acetic acid and methoxy groups were noted as important for activity. |
| Methoxy-substituted Phenylpyrazolines | Anticancer (Cytotoxic) | The presence of methoxy substituents on the phenyl rings of pyrazoline derivatives enhanced their cytotoxic potency against various cancer cell lines, including HeLa, WiDr, and MCF-7. |
| Methoxy-substituted Chalcones | Anticancer (Cytotoxic) | Chalcones bearing a 2-hydroxy-4-methoxyacetophenone moiety have been synthesized and evaluated as potential anticancer agents, with the α,β-unsaturated ketone unit being critical for their activity. |
| Ester derivatives of N(3)-(4-metoxyfumaroyl)-(S)-2,3-diaminopropanoic acid | Antifungal, Enzyme Inhibition | These compounds, containing a methoxy group and a keto function, demonstrated good antifungal activity against Candida albicans and potent inhibition of fungal glucosamine-6-phosphate synthase. |
| General β-Keto Esters and Amides | Antibacterial (Quorum-Sensing Inhibition), Anticancer | β-keto esters have been designed as quorum-sensing inhibitors in bacteria. Additionally, β-keto amides are found in many bioactive molecules and are of significant interest to the pharmaceutical industry. |
Experimental Protocols: A Generalized Approach
The following are generalized methodologies for the synthesis and biological evaluation of novel compounds, based on standard practices observed in the reviewed literature for related methoxy- and β-dicarbonyl-containing molecules.
General Synthesis of β-Keto Acid Derivatives
The synthesis of β-keto esters and amides can be achieved through various established organic chemistry reactions. A common method involves the Claisen condensation of an ester with a ketone or another ester. For the synthesis of β-keto amides, one approach is the reaction of a β-keto acid with an amine, often facilitated by a coupling agent.
Example: Synthesis of a β-Keto Ester via Claisen Condensation
-
A suitable ester is treated with a strong base, such as sodium ethoxide, to form an enolate.
-
The enolate then reacts with another molecule of the ester in a nucleophilic acyl substitution reaction.
-
Acidic workup of the reaction mixture yields the desired β-keto ester.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a defined optical density (e.g., 0.5 McFarland standard).
-
Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is proportional to the number of viable cells.
Visualizing the Research Workflow
The discovery and evaluation of novel biologically active compounds typically follow a structured workflow, from initial design and synthesis to preclinical testing.
Conclusion and Future Directions
The lack of research into the biological activities of this compound derivatives represents a significant opportunity for discovery in the fields of medicinal chemistry and drug development. The promising antimicrobial and anticancer activities observed in structurally related methoxy-containing compounds and those with a β-dicarbonyl moiety suggest that this unexplored class of molecules could yield novel therapeutic agents. Future research should focus on the synthesis of a library of this compound derivatives, including esters and amides, followed by systematic screening for a range of biological activities. Such studies would be instrumental in unlocking the therapeutic potential of this novel chemical space.
Comparative Analysis of 1,3-Dicarbonyl Scaffolds in Antifungal Drug Discovery
A comprehensive review of the structure-activity relationships (SAR) of compounds featuring the 1,3-dicarbonyl motif, with a focus on their potential as novel antifungal agents.
The 1,3-dicarbonyl moiety is a key pharmacophore found in various biologically active molecules and natural products. Its unique electronic and structural properties make it an attractive scaffold for the design of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships of a series of 1,3-dicarbonyl derivatives, with a primary focus on their antifungal properties. The information presented is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antifungal agents.
Quantitative Structure-Activity Relationship Data
Recent studies have explored the antifungal potential of various derivatives of 1,3-dicarbonyl compounds. A notable study involved the design and synthesis of sixty-one derivatives and their evaluation against a panel of six agricultural plant pathogens. The results highlight the significant impact of specific substitutions on the antifungal potency of the 1,3-dicarbonyl scaffold.
The following table summarizes the in vitro antifungal activity (EC50 in μg/mL) of representative 1,3-dicarbonyl derivatives against various fungal pathogens. Lower EC50 values indicate higher potency.
| Compound ID | R Group | Botrytis cinerea (EC50 µg/mL) | Fusarium graminearum (EC50 µg/mL) | Rhizoctonia solani (EC50 µg/mL) | Sclerotinia sclerotiorum (EC50 µg/mL) | Fusarium oxysporum (EC50 µg/mL) | Phytophthora capsici (EC50 µg/mL) |
| ET-6 | 2-Fluorophenyl | ND | ND | ND | ND | ND | ND |
| ET-17 | 4-Fluorophenyl | 0.740 | 0.635 | 0.640 | 1.732 | 4.515 | 1.984 |
| EFM-6 | 2,4-Difluorophenyl | ND | ND | ND | ND | ND | ND |
| EFM-7 | 2,5-Difluorophenyl | ND | ND | ND | ND | ND | ND |
| EFM-8 | 2,6-Difluorophenyl | ND | ND | ND | ND | ND | ND |
| BZ-11 | 4-Chlorophenyl | ND | ND | ND | ND | ND | ND |
| BZ-12 | 2,4-Dichlorophenyl | ND | ND | ND | ND | ND | ND |
| ND: Not Disclosed in the provided search results. Data for ET-17 is highlighted as it displayed broad-spectrum activity[1][2]. |
From the available data, a clear trend emerges: the presence of fluorine substituents on the phenyl ring of the 1,3-dicarbonyl derivatives significantly enhances their antifungal activity. Compound ET-17, with a 4-fluorophenyl substituent, demonstrated potent and broad-spectrum activity against all tested fungal strains[1][2]. This suggests that electronegative and lipophilic substitutions at the para position of the phenyl ring are favorable for antifungal efficacy.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. The following are generalized protocols for the synthesis and antifungal evaluation of 1,3-dicarbonyl derivatives, based on common practices in medicinal chemistry and mycology.
General Synthesis of 1,3-Dicarbonyl Derivatives:
A common method for the synthesis of 1,3-dicarbonyl compounds is the Claisen condensation reaction.[3] This reaction involves the condensation of an ester with a ketone or another ester in the presence of a strong base to form a β-dicarbonyl compound.
-
Step 1: Enolate Formation: An ester or ketone is treated with a strong base (e.g., sodium ethoxide) to generate a reactive enolate.
-
Step 2: Nucleophilic Acyl Substitution: The enolate then acts as a nucleophile, attacking the carbonyl carbon of another ester molecule.
-
Step 3: Formation of the β-Dicarbonyl Compound: The reaction proceeds through a tetrahedral intermediate, which then eliminates an alkoxide to yield the final 1,3-dicarbonyl product.
In Vitro Antifungal Activity Assay (Broth Microdilution Method):
The antifungal activity of the synthesized compounds is typically determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
1. Fungal Inoculum Preparation: Fungal strains are cultured on an appropriate medium (e.g., Potato Dextrose Agar) at a specified temperature until sporulation. The spores are then harvested and suspended in a sterile saline solution, and the concentration is adjusted to a standard density.
-
2. Compound Dilution Series: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates.
-
3. Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plates. The plates are then incubated at an appropriate temperature for 24-72 hours.
-
4. Determination of Minimum Inhibitory Concentration (MIC) or EC50: The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth. The EC50 (half-maximal effective concentration) can be determined by measuring the optical density of the wells and calculating the concentration at which 50% of fungal growth is inhibited compared to the control.
Visualizing the Drug Discovery Workflow
The following diagrams illustrate the general workflow for the design and evaluation of novel 1,3-dicarbonyl-based antifungal agents.
Caption: A flowchart illustrating the iterative process of drug design, synthesis, and biological evaluation for the discovery of novel antifungal agents based on a 1,3-dicarbonyl scaffold.
Caption: A diagram illustrating the proposed mechanism of action for the antifungal compound ET-17, highlighting its effects on the fungal cell.[1][2]
Conclusion
The 1,3-dicarbonyl scaffold represents a promising starting point for the development of novel antifungal agents. Structure-activity relationship studies indicate that strategic modifications, particularly the introduction of fluorine atoms on an associated phenyl ring, can lead to potent and broad-spectrum antifungal activity. Further investigation into the mechanism of action and optimization of the lead compounds are warranted to fully exploit the therapeutic potential of this chemical class. The provided experimental protocols and workflows offer a foundational guide for researchers entering this area of drug discovery.
References
A Comparative Guide to the Reactivity of 5-Methoxy-3,5-dioxopentanoic acid and Dimethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 5-Methoxy-3,5-dioxopentanoic acid and dimethyl malonate, two important building blocks in organic synthesis. The information presented is supported by established chemical principles and aims to assist researchers in selecting the appropriate reagent for their synthetic needs.
Introduction
Both this compound and dimethyl malonate are valuable C3 synthons, featuring an active methylene group flanked by two carbonyl functionalities. This structural motif imparts unique reactivity to both molecules, making them versatile precursors in the synthesis of a wide range of compounds, including pharmaceuticals and other biologically active molecules. However, the presence of a carboxylic acid in this compound, as opposed to a second methyl ester in dimethyl malonate, leads to significant differences in their chemical behavior, particularly in terms of acidity and thermal stability.
Physicochemical Properties
A summary of the key physicochemical properties of both compounds is presented in Table 1. These properties influence their handling, solubility, and reaction conditions.
| Property | This compound | Dimethyl Malonate |
| IUPAC Name | This compound[1] | dimethyl propanedioate |
| CAS Number | 78315-99-8[1] | 108-59-8 |
| Molecular Formula | C₆H₈O₅[1] | C₅H₈O₄ |
| Molecular Weight | 160.12 g/mol [1] | 132.11 g/mol |
| Appearance | Not specified (likely a solid or oil) | Colorless liquid |
| Boiling Point | 287.6 ± 20.0 °C at 760 mmHg (predicted)[2] | 180-181 °C |
| pKa (α-proton) | ~9-11 (estimated for β-keto esters)[3] | ~13 |
| pKa (COOH) | ~4-5 (typical for carboxylic acids)[4] | N/A |
Comparative Reactivity
The primary differences in the reactivity of this compound and dimethyl malonate stem from the differential acidity of their protons and their stability towards heat.
Acidity and Enolate Formation
The methylene protons (α-protons) in both compounds are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting carbanion (enolate) through resonance.[5][6]
-
Dimethyl Malonate: The α-protons of dimethyl malonate have a pKa of approximately 13.[7] They are readily deprotonated by common bases such as sodium ethoxide to form a stable enolate, which is a potent nucleophile.[8]
-
This compound: This molecule possesses two acidic sites: the carboxylic acid proton and the α-protons.
-
The carboxylic acid proton is the most acidic, with an estimated pKa of around 4-5, typical for carboxylic acids.[4] In the presence of a base, this proton will be removed first.
-
The α-protons are also acidic, with an estimated pKa in the range of 9-11, similar to other β-keto esters.[3] A stronger base is required to deprotonate the α-carbon compared to the carboxylic acid.
-
This difference in acidity dictates the outcome of reactions with bases. A stoichiometric amount of a mild base will deprotonate the carboxylic acid of this compound, while a stronger base or an excess of base is needed to generate the enolate at the α-carbon. In contrast, dimethyl malonate readily forms its enolate with standard alkoxide bases.
Characteristic Reactions
The distinct structural features of the two compounds lead to different primary synthetic applications.
-
Dimethyl Malonate: The Malonic Ester Synthesis Dimethyl malonate is a cornerstone of the malonic ester synthesis, a versatile method for preparing substituted carboxylic acids.[7][9] This multi-step process involves:
-
Enolate formation: Deprotonation of the α-carbon with a base.
-
Alkylation or Acylation: Nucleophilic attack of the enolate on an alkyl halide or acylating agent. This step can be repeated to introduce a second substituent.[9]
-
Hydrolysis and Decarboxylation: Saponification of the ester groups followed by acidification and heating to induce decarboxylation of the resulting malonic acid derivative.[10]
-
-
This compound: Facile Decarboxylation As a β-keto acid, this compound is prone to facile decarboxylation upon heating.[11][12][13] This reaction proceeds through a cyclic, six-membered transition state to yield an enol intermediate, which then tautomerizes to the more stable ketone.[12] The primary product of the decarboxylation of this compound is 1-methoxybutan-2-one. This thermal lability is a key distinguishing feature from dimethyl malonate, which requires hydrolysis to the dicarboxylic acid before decarboxylation can occur.[10]
While the α-carbon of this compound can also be alkylated or acylated via its enolate, the resulting substituted β-keto acid would also be susceptible to decarboxylation.
Experimental Protocols
General Protocol for Alkylation of Dimethyl Malonate (Malonic Ester Synthesis)
This protocol describes the mono-alkylation of dimethyl malonate followed by hydrolysis and decarboxylation.
Materials:
-
Dimethyl malonate
-
Sodium methoxide
-
Anhydrous methanol
-
Alkyl halide (e.g., iodomethane)
-
Diethyl ether
-
Aqueous sodium hydroxide solution
-
Concentrated hydrochloric acid
Procedure:
-
Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium methoxide in anhydrous methanol. To this solution, add dimethyl malonate dropwise at room temperature. Stir the mixture for 30 minutes.
-
Alkylation: Add the alkyl halide to the solution of the malonate enolate. The reaction mixture is typically stirred at room temperature or gently heated to reflux until the reaction is complete (monitored by TLC).
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude alkylated dimethyl malonate can be purified by distillation or chromatography.
-
Hydrolysis: The purified alkylated malonate is refluxed with an aqueous solution of sodium hydroxide until the ester is completely saponified.
-
Decarboxylation: The reaction mixture is cooled, and concentrated hydrochloric acid is carefully added until the solution is acidic. The mixture is then heated to induce decarboxylation, which is often evidenced by the evolution of carbon dioxide gas. The resulting carboxylic acid can be extracted with an organic solvent and purified.
General Protocol for Decarboxylation of a β-Keto Acid
This protocol describes the general procedure for the decarboxylation of a β-keto acid like this compound.
Materials:
-
β-Keto acid (e.g., this compound)
-
A suitable high-boiling solvent (optional, can sometimes be done neat)
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Heating: The β-keto acid is placed in a round-bottom flask equipped with a reflux condenser. The flask is heated in an oil bath to a temperature sufficient to induce decarboxylation (typically 100-160 °C). The reaction is monitored by the cessation of carbon dioxide evolution.
-
Work-up: After cooling to room temperature, the resulting crude ketone can be purified. If a solvent was used, it can be removed under reduced pressure. The product can be purified by distillation or chromatography. If performed neat, the product is the crude ketone.
Visualizing the Reactivity
The following diagrams, generated using the DOT language, illustrate the key reactivity pathways of both compounds.
Conclusion
-
Dimethyl Malonate is the reagent of choice for the synthesis of substituted carboxylic acids via the robust and well-established malonic ester synthesis. Its reactivity is centered around the nucleophilicity of its readily formed enolate.
-
This compound is characterized by its facile thermal decarboxylation, a property inherent to its β-keto acid structure. This makes it a direct precursor to a substituted ketone. While its α-carbon can also be functionalized, the primary consideration for its use in synthesis is its propensity to lose carbon dioxide.
The choice between these two reagents will therefore be dictated by the desired final product and the intended synthetic strategy. For the construction of complex carboxylic acids, dimethyl malonate is superior. For the generation of specific ketone structures through a decarboxylative route, this compound or similar β-keto acids are more appropriate.
References
- 1. This compound | C6H8O5 | CID 416086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Aliphatic Hydrocarbon - Crysdot [crysdotllc.com]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. chem.indiana.edu [chem.indiana.edu]
- 5. vpscience.org [vpscience.org]
- 6. Ch21: Active methylenes [chem.ucalgary.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Malonic Ester Synthesis [organic-chemistry.org]
- 9. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Decarboxylation - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to the Validation of Analytical Methods for 5-Methoxy-3,5-dioxopentanoic Acid
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of potential analytical methods for the quantification of 5-Methoxy-3,5-dioxopentanoic acid, a beta-keto acid of interest in various research domains. Due to the limited availability of specific validated methods for this compound in published literature, this document outlines recommended strategies and expected performance characteristics based on the analysis of structurally similar compounds, such as other beta-keto esters and dicarboxylic acids.
Challenges in the Analysis of Beta-Keto Esters
The analysis of beta-keto esters, including this compound, by reversed-phase high-performance liquid chromatography (HPLC) can present a significant challenge. This is primarily due to the phenomenon of keto-enol tautomerism, where the molecule exists in two interconverting isomeric forms (a keto and an enol form). This can lead to poor peak shapes, including broadening or splitting, which complicates accurate quantification. Strategies to mitigate this include the use of mixed-mode HPLC columns, adjusting mobile phase pH to favor one tautomeric form, and elevating the column temperature to accelerate the interconversion rate, resulting in a single, averaged peak.
Comparison of Potential Analytical Methods
The following tables summarize potential analytical methods for this compound, with expected performance parameters based on typical values for similar small molecule analyses.
Table 1: High-Performance Liquid Chromatography (HPLC-UV)
| Parameter | Method A: Reversed-Phase C18 | Method B: Mixed-Mode Chromatography |
| Stationary Phase | C18 (5 µm, 4.6 x 150 mm) | Mixed-Mode (e.g., Anion-Exchange & Reversed-Phase) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Acetonitrile:Ammonium Acetate Buffer (pH 6.8) (Gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 40°C | 35°C |
| Detection | UV at 260 nm | UV at 260 nm |
| Linearity (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | ~100 ng/mL | ~50 ng/mL |
| Limit of Quantification (LOQ) | ~300 ng/mL | ~150 ng/mL |
| Precision (%RSD) | < 5% | < 3% |
| Accuracy (%Recovery) | 95-105% | 97-103% |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Electrospray Ionization (ESI) - Negative Mode |
| Chromatography | Reversed-Phase C18 with acidic mobile phase |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Negative |
| Monitored Transitions | Precursor Ion (m/z) -> Product Ion (m/z) |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | < 1 ng/mL |
| Limit of Quantification (LOQ) | ~2.5 ng/mL |
| Precision (%RSD) | < 2% |
| Accuracy (%Recovery) | 98-102% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method Development
A robust HPLC-UV method is fundamental for routine analysis and quality control.
Sample Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For unknown samples, dissolve a known amount of the sample in the same solvent and filter through a 0.45 µm syringe filter before injection.
Chromatographic Conditions (Method A - Reversed-Phase):
-
Column: C18, 5 µm particle size, 4.6 mm I.D. x 150 mm length.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetononitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 260 nm.
Method Validation Parameters:
-
Specificity: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Inject a series of at least five concentrations of the analyte and plot the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.995.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three different concentration levels. The recovery should be within 95-105%.
-
Precision: Assess repeatability (intra-day precision) by injecting the same standard solution multiple times and intermediate precision (inter-day precision) by performing the analysis on different days. The relative standard deviation (%RSD) should be less than 5%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be estimated from the signal-to-noise ratio (S/N) of the chromatogram (typically S/N of 3 for LOD and 10 for LOQ).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity Analysis
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, an LC-MS/MS method is recommended.
Sample Preparation: Sample preparation will be highly dependent on the matrix (e.g., plasma, urine, reaction mixture). A generic protocol may involve protein precipitation or solid-phase extraction (SPE).
-
Protein Precipitation (for biological samples): To 100 µL of the sample, add 300 µL of cold acetonitrile containing an internal standard. Vortex and centrifuge to precipitate proteins. The supernatant is then analyzed.
-
Solid-Phase Extraction (for complex matrices): Condition an appropriate SPE cartridge. Load the sample, wash the cartridge to remove interferences, and elute the analyte with a suitable solvent. Evaporate the eluent and reconstitute in the mobile phase.
LC-MS/MS Conditions:
-
Liquid Chromatography: Utilize a similar reversed-phase HPLC method as described above to achieve chromatographic separation.
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode is likely suitable for a carboxylic acid-containing compound.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
-
Optimization: The infusion of a standard solution of the analyte into the mass spectrometer is required to optimize the precursor ion, product ions, and collision energy for maximum sensitivity.
-
Visualizing Analytical Workflows
To aid in the conceptualization of the analytical processes, the following diagrams illustrate a general workflow for method validation and a decision tree for method selection.
Caption: General workflow for analytical method validation.
Caption: Decision tree for selecting an analytical method.
In Vitro Evaluation of 5-Methoxy-3,5-dioxopentanoic Acid Analogs: A Comparative Analysis
A comprehensive review of scientific literature reveals a notable absence of published studies on the in vitro evaluation of 5-Methoxy-3,5-dioxopentanoic acid analogs. Consequently, a direct comparative guide based on experimental data cannot be constructed at this time.
For researchers, scientists, and drug development professionals interested in this specific class of compounds, this indicates a novel area for potential investigation. The synthesis of a library of this compound analogs and their subsequent screening in various biological assays could yield valuable new scientific insights.
To illustrate how such a comparison guide would be structured should data become available, a hypothetical framework is presented below. This framework adheres to the core requirements of clear data presentation, detailed experimental protocols, and informative visualizations.
Hypothetical Comparative Data
Future research would likely focus on evaluating the analogs for a specific biological activity, such as enzymatic inhibition or receptor binding. The data would be summarized for easy comparison.
Table 1: Comparative Inhibitory Activity of this compound Analogs against a Target Protein
| Analog ID | R1-Substituent | R2-Substituent | IC50 (µM) |
| MDPA-001 | -H | -CH3 | Data |
| MDPA-002 | -F | -CH3 | Data |
| MDPA-003 | -Cl | -CH3 | Data |
| MDPA-004 | -H | -CH2CH3 | Data |
| MDPA-005 | -F | -CH2CH3 | Data |
| MDPA-006 | -Cl | -CH2CH3 | Data |
Table 2: Cytotoxicity Profile of Lead Analogs in Human Cell Line (e.g., HEK293)
| Analog ID | CC50 (µM) |
| MDPA-003 | Data |
| MDPA-006 | Data |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. A typical guide would include the following:
Enzyme Inhibition Assay (Hypothetical)
-
Reagents : Recombinant human [Target Enzyme], fluorogenic substrate, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20), and test compounds (dissolved in DMSO).
-
Procedure :
-
Test compounds are serially diluted in assay buffer and added to a 96-well microplate.
-
The target enzyme is added to each well and incubated with the compounds for 15 minutes at room temperature.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity is measured over time using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis : The rate of reaction is calculated, and the IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay (Hypothetical)
-
Cell Culture : The selected human cell line is cultured in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Procedure :
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
After a 48-hour incubation period, a resazurin-based reagent is added to each well.
-
The plates are incubated for an additional 4 hours, and the fluorescence is measured to determine cell viability.
-
-
Data Analysis : The CC50 values are calculated from the dose-response curves.
Visualizations
Diagrams are essential for conveying complex information concisely.
Caption: General workflow for the synthesis and in vitro screening of novel compounds.
Caption: Hypothetical mechanism of action for a this compound analog.
While current data limitations prevent a full comparative analysis, this framework provides a clear roadmap for the evaluation and presentation of findings for this novel class of compounds. Future research in this area is awaited with interest by the scientific community.
Benchmarking the Efficiency of 5-Methoxy-3,5-dioxopentanoic Acid: A Review of Available Data
Despite a comprehensive search of available scientific literature and chemical databases, there is currently a significant lack of published data on the specific reaction applications and efficiency of 5-Methoxy-3,5-dioxopentanoic acid. While its chemical structure places it within the versatile class of β-keto esters, no specific experimental protocols, comparative studies, or documented reaction pathways involving this particular compound could be identified.
For researchers, scientists, and drug development professionals interested in the potential applications of this compound, this absence of empirical data means that its efficiency relative to other synthetic alternatives remains uncharacterized.
General Reactivity of Related β-Keto Esters
As a 1,3-dicarbonyl compound, this compound possesses a reactive methylene group flanked by two carbonyl functionalities. This structural motif is the basis for the synthetic utility of related β-keto esters, which are known to participate in a variety of carbon-carbon bond-forming reactions. These include, but are not limited to:
-
Claisen Condensation: A base-catalyzed reaction between two ester molecules to form a β-keto ester.
-
Dieckmann Cyclization: An intramolecular version of the Claisen condensation that is used to form cyclic β-keto esters.
-
Acetoacetic Ester Synthesis: The alkylation of the α-carbon followed by hydrolysis and decarboxylation to produce ketones.
-
Palladium-Catalyzed Reactions: β-keto esters can undergo various transformations in the presence of palladium catalysts, such as allylation and aldol-type reactions.
A generalized experimental workflow for the utilization of a generic β-keto ester in a carbon-carbon bond-forming reaction is depicted below. This illustrates a potential, though unconfirmed, pathway for this compound.
Data Summary
Due to the lack of specific experimental data for this compound, a quantitative comparison with other alternatives is not possible at this time. The table below is provided as a template for how such data could be presented if it were to become available through future research.
| Reagent/Catalyst | Reaction Type | Substrate | Product | Yield (%) | Reaction Time (h) | Temperature (°C) | Solvent | Reference |
| This compound | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
| Alternative A | Example | Example | Example | XX | XX | XX | Example | [Citation] |
| Alternative B | Example | Example | Example | XX | XX | XX | Example | [Citation] |
Experimental Protocols
Detailed experimental protocols for reactions specifically utilizing this compound are not available in the reviewed literature. Researchers wishing to investigate the reactivity of this compound would need to develop methodologies based on established procedures for other β-keto esters. A general, hypothetical protocol for an alkylation reaction is outlined below.
Hypothetical Protocol for Alkylation using this compound:
-
Reagent Preparation: A solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DMF) is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: The solution is cooled to an appropriate temperature (e.g., 0 °C or -78 °C), and a strong base (e.g., sodium hydride (1.1 eq) or lithium diisopropylamide (1.1 eq)) is added portion-wise. The mixture is stirred for a specified time (e.g., 30-60 minutes) to allow for the formation of the enolate.
-
Alkylation: The desired electrophile (e.g., an alkyl halide, 1.0-1.2 eq) is added to the reaction mixture, and the solution is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired alkylated product.
Conclusion
At present, this compound remains a compound with uncharacterized reactivity and efficiency in specific chemical transformations. While its structure suggests potential utility as a synthetic building block, a lack of published research prevents a comparative analysis of its performance against other established reagents. The information provided here serves as a foundation based on the general chemistry of its compound class. Further experimental investigation is required to elucidate the specific reactivity profile and synthetic utility of this compound. Researchers are encouraged to publish any findings to contribute to the collective understanding of this chemical entity.
A Head-to-Head Comparison of Catalysts for the Transformation of 5-Methoxy-3,5-dioxopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic transformation of 5-Methoxy-3,5-dioxopentanoic acid, a molecule possessing both a β-keto ester and a carboxylic acid functionality, opens avenues for the synthesis of a variety of valuable chemical intermediates. The selection of an appropriate catalyst is paramount in directing the reaction towards the desired product with high efficiency and selectivity. This guide provides a comparative overview of potential catalytic systems applicable to the transformation of this substrate, based on established reactivity patterns of similar molecules. Experimental data from analogous systems are presented to inform catalyst selection and reaction design.
Catalyst Performance Comparison
The catalytic transformation of this compound can be directed towards several key pathways, including decarboxylation, hydrogenation, and cyclization. The choice of catalyst dictates the outcome. Below is a summary of potential catalytic systems and their expected performance based on literature precedents with analogous β-keto esters and dicarboxylic acids.
| Catalytic Transformation | Catalyst Type | Catalyst Examples | Expected Major Product(s) | Typical Reaction Conditions | Reported Yields (on analogous substrates) | Key Advantages | Potential Limitations |
| Decarboxylative Allylation | Palladium-based | Pd(PPh₃)₄, Pd₂(dba)₃ | Allyl-substituted ketone | Room temperature to 80 °C, various solvents (e.g., THF, Dioxane) | 70-95% | Mild reaction conditions, high functional group tolerance.[1][2] | Requires an allylic partner, potential for side reactions.[1] |
| Hydrogenation of Ketone | Ruthenium-based | Ru-BINAP complexes | 3-Hydroxy-5-methoxy-5-oxopentanoic acid | 20-100 atm H₂, 25-80 °C, Methanol or Ethanol | 85-99% (ee up to 99%) | High enantioselectivity for chiral alcohols.[3][4] | Requires high-pressure hydrogen, catalyst can be expensive. |
| Hydrogenation of Carboxylic Acid | Ruthenium-based | Ru/C, RuO₂ | 5-Hydroxy-3-oxopentanoic acid methyl ester | 50-100 atm H₂, 100-180 °C, various solvents | 70-90% | Can selectively reduce the carboxylic acid over the ester.[5][6] | Harsh reaction conditions (high temperature and pressure). |
| Complete Hydrogenation | Rhenium-Palladium | Re-Pd/SiO₂ | 3,5-Pentanediol monomethyl ether | 40-60 atm H₂, 120-160 °C, Dioxane | 71-89% (for dicarboxylic acids)[7] | Can achieve reduction of both carbonyls. | Requires bimetallic catalyst, high temperatures. |
| Asymmetric Transfer Hydrogenation | Rhodium/Iridium-based | [CpRhCl₂]₂/TsDPEN, [CpIrCl₂]₂/TsDPEN | Enantiomerically enriched 3-Hydroxy-5-methoxy-5-oxopentanoic acid | Formic acid/triethylamine, water, 25-50 °C | up to 99% ee[8][9] | Avoids the use of high-pressure hydrogen, can be performed in aqueous media.[9] | Substrate scope can be limited. |
| Decarboxylation/Ketonization | Zeolites | HZSM-5, La-H-Zeolites | Cyclized ketones or decarboxylated products | 300-450 °C (gas phase) or 150-250 °C (liquid phase) | Varies with substrate and conditions | Reusable, shape-selective catalysis.[10][11] | High temperatures required, potential for catalyst deactivation.[11] |
| Lewis Acid Catalyzed Transformations | Metal-Organic Frameworks (MOFs) | UiO-66, MIL-101 | Various, e.g., cyanohydrins, alcohols | Room temperature to 100 °C | High conversions reported for various carbonyls[12][13] | High tunability of active sites, potential for multifunctional catalysis.[14][15] | Stability can be an issue under certain conditions. |
Experimental Protocols
The following are representative experimental protocols for key transformations, adapted from literature for analogous substrates. These should serve as a starting point for the optimization of reactions with this compound.
Protocol 1: Palladium-Catalyzed Decarboxylative Allylation
Based on the work of Tsuji et al. in the palladium-catalyzed reactions of allyl β-keto carboxylates.[1]
Materials:
-
This compound allyl ester (substrate to be synthesized from the parent acid)
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (catalyst)
-
Allyl carbonate
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the allyl ester of this compound (1.0 mmol).
-
Add anhydrous THF (5 mL) to dissolve the substrate.
-
Add allyl carbonate (1.2 mmol).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
The reaction mixture is stirred at room temperature (or heated to 50 °C) and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the α-allyl ketone product.
Protocol 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of the Ketone
Adapted from the asymmetric hydrogenation of β-keto esters using Ru-BINAP catalysts.[3]
Materials:
-
This compound
-
[RuCl₂(S)-BINAP]₂·NEt₃ (catalyst)
-
Methanol (solvent)
-
Hydrogen gas (high pressure)
Procedure:
-
A high-pressure autoclave is charged with this compound (1.0 mmol) and the Ruthenium catalyst (0.01 mmol, 1 mol%).
-
The autoclave is sealed and purged with hydrogen gas.
-
Methanol (10 mL) is added as the solvent.
-
The autoclave is pressurized with hydrogen gas to 50 atm.
-
The reaction is stirred at 50 °C for 12-24 hours.
-
After cooling to room temperature, the pressure is carefully released.
-
The solvent is removed under reduced pressure.
-
The enantiomeric excess (ee) of the resulting 3-hydroxy-5-methoxy-5-oxopentanoic acid is determined by chiral HPLC, and the product is purified by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the key catalytic cycles and transformations discussed.
Caption: Palladium-catalyzed decarboxylative allylation pathway.
Caption: General workflow for asymmetric hydrogenation of the keto group.
Caption: Potential transformations over a zeolite catalyst at high temperatures.
References
- 1. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed decarboxylative allylic alkylation of diastereomeric β-ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrogenation of dicarboxylic acids to diols over Re–Pd catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DSpace [dr.lib.iastate.edu]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 15. knowledge.uchicago.edu [knowledge.uchicago.edu]
5-Methoxy-3,5-dioxopentanoic Acid: An Elusive Alternative to the Versatile Ethyl Acetoacetate
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. Ethyl acetoacetate, a cornerstone of organic synthesis, has long been a go-to precursor for a diverse array of molecular scaffolds. This guide seeks to provide a comprehensive comparison between ethyl acetoacetate and a potential alternative, 5-methoxy-3,5-dioxopentanoic acid. However, a thorough investigation of scientific literature and chemical databases reveals a significant disparity in the available information for these two compounds. While ethyl acetoacetate is extensively documented, this compound remains a largely uncharacterized compound in the public domain, precluding a direct, data-driven comparison of their synthetic utility.
This guide will therefore provide a detailed overview of the well-established chemistry of ethyl acetoacetate, including its chemical properties, reactivity, and key applications supported by experimental context. In contrast, the available information for this compound is limited to its basic chemical properties, which will be summarized accordingly.
Ethyl Acetoacetate: A Workhorse in Organic Synthesis
Ethyl acetoacetate (EAA) is the ethyl ester of acetoacetic acid and is widely recognized for its utility as a chemical intermediate in the production of a vast range of compounds.[1][2] Industrially, it finds applications in the manufacturing of pharmaceuticals, dyes, and as a flavoring agent in the food industry.[3]
Chemical Properties and Reactivity
The synthetic versatility of ethyl acetoacetate stems from its unique structural feature: a methylene group flanked by two carbonyl groups. This "active methylene" group exhibits significant acidity, allowing for easy deprotonation by a base to form a stabilized enolate ion. This enolate is a potent nucleophile, readily participating in reactions to form new carbon-carbon bonds.[4]
Another key characteristic of ethyl acetoacetate is its existence as a mixture of keto and enol tautomers.[2] The enol form, stabilized by intramolecular hydrogen bonding, plays a crucial role in its reactivity.
Table 1: Physicochemical Properties of Ethyl Acetoacetate
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₃ | [3] |
| Molecular Weight | 130.14 g/mol | [5] |
| Boiling Point | 180.8 °C | [5] |
| Density | 1.0282 g/cm³ at 20 °C | [5] |
| Flash Point | 70 °C | [2] |
| Appearance | Colorless liquid with a fruity odor | [5][6] |
Key Synthetic Applications and Experimental Protocols
The reactivity of the active methylene group and the presence of both ketone and ester functionalities make ethyl acetoacetate a versatile starting material for the synthesis of a wide range of compounds, including ketones, carboxylic acids, and various heterocyclic systems.[1][3]
1. Acetoacetic Ester Synthesis: Preparation of Ketones
One of the most prominent applications of ethyl acetoacetate is the acetoacetic ester synthesis, a method for preparing α-substituted and α,α-disubstituted acetones.[7]
Experimental Workflow for Acetoacetic Ester Synthesis:
Caption: General workflow of the acetoacetic ester synthesis.
Detailed Experimental Protocol (Synthesis of 2-Heptanone):
-
Enolate Formation: Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this solution, an equimolar amount of ethyl acetoacetate is added dropwise with stirring.
-
Alkylation: n-Butyl bromide is then added to the solution of the enolate, and the mixture is refluxed until the reaction is complete (monitored by TLC).
-
Saponification and Decarboxylation: The resulting alkylated ester is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide. The solution is then acidified with dilute sulfuric acid and heated to induce decarboxylation, yielding 2-heptanone, which can be purified by distillation.
2. Synthesis of Carboxylic Acids
By modifying the hydrolysis conditions, the acetoacetic ester synthesis can be adapted to produce carboxylic acids.
Experimental Workflow for Carboxylic Acid Synthesis:
Caption: Synthesis of carboxylic acids from alkylated ethyl acetoacetate.
Detailed Experimental Protocol (Synthesis of Pentanoic Acid):
-
Alkylation: Ethyl acetoacetate is alkylated with n-propyl bromide following the procedure described for ketone synthesis.
-
Hydrolysis: The resulting ethyl 2-propylacetoacetate is refluxed with a concentrated solution of potassium hydroxide in ethanol. This strong basic condition cleaves the acetyl group.
-
Acidification: The reaction mixture is cooled and acidified with hydrochloric acid to precipitate the pentanoic acid, which is then isolated and purified.
3. Synthesis of Heterocyclic Compounds
Ethyl acetoacetate is a valuable precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, pyridines, and pyrimidines, through condensation reactions.[1][3]
Signaling Pathway for Pyrazole Synthesis (Knorr Pyrrole Synthesis as an analogy):
Caption: General pathway for the synthesis of pyrazoles from ethyl acetoacetate.
This compound: An Enigma in Synthetic Chemistry
In stark contrast to the wealth of information on ethyl acetoacetate, "this compound" appears to be a compound with very limited public documentation. Searches in major chemical databases and scientific literature repositories yield minimal information beyond its basic chemical properties.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₈O₅ | [8] |
| Molecular Weight | 160.12 g/mol | [8] |
| IUPAC Name | This compound | [8] |
| CAS Number | 78315-99-8 | [8] |
No published studies detailing the reactivity, synthesis, or application of this compound as an alternative to ethyl acetoacetate could be identified. The presence of a carboxylic acid group in addition to the β-keto-ester functionality suggests that its reactivity profile would differ significantly from that of ethyl acetoacetate. For instance, the acidic proton of the carboxylic acid would likely interfere with the base-mediated enolate formation at the active methylene position, necessitating protecting group strategies for similar transformations.
Conclusion
While this compound presents an intriguing structural variation on the classic β-keto ester motif, the current lack of available experimental data makes a direct performance comparison with the well-established reagent, ethyl acetoacetate, impossible. Ethyl acetoacetate remains a highly versatile and predictable building block in organic synthesis, with a vast body of literature supporting its application in the construction of complex molecules. For researchers and drug development professionals, ethyl acetoacetate continues to be the reliable choice. Future research into the synthesis and reactivity of this compound is required to ascertain its potential as a viable alternative or a complementary tool in the synthetic chemist's arsenal. Until such data becomes available, its utility in comparison to ethyl acetoacetate remains purely speculative.
References
- 1. This compound | C6H8O5 | CID 416086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Methoxy-3-oxopentanoic acid | C6H10O4 | CID 21099245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. allstudyjournal.com [allstudyjournal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 78315-99-8|this compound|BLD Pharm [bldpharm.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-Methoxy-3,5-dioxopentanoic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-Methoxy-3,5-dioxopentanoic acid, a compound that requires careful management due to its potential hazards.
Chemical Safety Overview
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Adherence to proper safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, is mandatory when handling this substance. All operations involving this chemical should be conducted in a well-ventilated area or a chemical fume hood.
Quantitative Hazard Information
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Respiratory Irritation | H335 | May cause respiratory irritation. |
Step-by-Step Disposal Protocol
In the absence of a specific Safety Data Sheet (SDS) detailing the disposal of this compound, the following general procedure for acidic organic waste should be followed. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local, state, and federal regulations.
1. Waste Collection and Segregation:
-
Collect waste containing this compound in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with acidic organic compounds.
-
Do not mix this waste with other waste streams, particularly bases or oxidizing agents, to prevent violent reactions.
2. Neutralization (for dilute aqueous solutions only):
-
This step should only be performed by trained personnel in a chemical fume hood.
-
For small quantities of dilute aqueous solutions, neutralization can be a viable pre-treatment step.
-
Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide, to the acidic waste while stirring continuously.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Continue adding the base in small increments until the pH of the solution is between 6.0 and 8.0.
-
Be aware that neutralization reactions can generate heat and potentially release gases. Proceed with caution.
3. Final Disposal:
-
Concentrated or non-aqueous waste: This waste stream must be disposed of as hazardous waste. Do not attempt to neutralize. The sealed and labeled container should be transferred to your institution's hazardous waste management facility.
-
Neutralized aqueous waste: After confirming the pH is in the neutral range, consult your local regulations and EHS department. In some cases, neutralized, non-hazardous aqueous waste may be permissible for drain disposal with copious amounts of water. However, this is highly regulated and requires institutional approval.
-
Empty Containers: Triple rinse the empty container with a suitable solvent (e.g., water). The rinsate should be collected and treated as hazardous waste. Once cleaned, the container can be disposed of according to your facility's guidelines for non-hazardous lab waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
